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  • Product: trans-2-[Cyclohexyl(methyl)amino]cyclohexanol
  • CAS: 1218361-75-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to trans-2-(Methylamino)cyclohexanol: A Structural Analogue of trans-2-[Cyclohexyl(methyl)amino]cyclohexanol

Disclaimer: The following technical guide focuses on trans-2-(Methylamino)cyclohexanol and its hydrochloride salt. Extensive searches for "trans-2-[Cyclohexyl(methyl)amino]cyclohexanol" did not yield a specific CAS numbe...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guide focuses on trans-2-(Methylamino)cyclohexanol and its hydrochloride salt. Extensive searches for "trans-2-[Cyclohexyl(methyl)amino]cyclohexanol" did not yield a specific CAS number or a significant body of scientific literature for this exact compound. Therefore, this guide provides a comprehensive overview of a closely related and structurally similar molecule to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Amino alcohols are a pivotal class of organic compounds, integral to the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural motif, featuring both an amino and a hydroxyl group, allows for diverse chemical modifications and interactions with biological targets. This guide delves into the technical aspects of trans-2-(methylamino)cyclohexanol, a representative member of this class, exploring its chemical identity, synthesis, properties, and potential applications. The insights provided herein are intended to equip researchers with the foundational knowledge for utilizing this and similar scaffolds in their scientific endeavors.

Chemical Identity and Synonyms

The precise identification of a chemical entity is fundamental for research and regulatory purposes. For the focus compound of this guide, the following identifiers are key:

  • Chemical Name: trans-2-(Methylamino)cyclohexanol

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol [1][2][3][4]

Synonyms for related compounds include:

  • trans-2-Aminomethyl-1-cyclohexanol[1][4][5]

  • RARECHEM AL BW 1226[5]

  • rel-(1R,2S)-2-(aminomethyl)cyclohexan-1-ol[4]

It is crucial for researchers to note the specific form of the compound they are working with, as the free base and its salt forms can exhibit different physical properties, such as solubility and melting point.

Synthesis and Manufacturing

The synthesis of trans-2-aminocyclohexanol derivatives often begins with the ring-opening of an epoxide. A common industrial method for a related compound, racemic trans-2-aminomethyl-1-cyclohexanol, involves the regioselective ring-opening of cyclohexene oxide with ammonia under high pressure. This reaction is typically carried out at elevated temperatures, for instance, 250°C for 6 hours[1]. The mechanism proceeds via a nucleophilic attack of ammonia on the less hindered carbon of the epoxide ring[1].

For the N-methylated target compound, a similar strategy can be employed using methylamine instead of ammonia. Alternatively, reductive amination of 2-hydroxycyclohexanone with methylamine and a reducing agent like sodium borohydride would also yield the desired product.

A general synthetic workflow is outlined below:

Synthesis of trans-2-(Methylamino)cyclohexanol cyclohexene_oxide Cyclohexene Oxide reaction Nucleophilic Ring-Opening cyclohexene_oxide->reaction methylamine Methylamine methylamine->reaction product trans-2-(Methylamino)cyclohexanol reaction->product

Caption: General workflow for the synthesis of trans-2-(Methylamino)cyclohexanol.

Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol

A foundational protocol for a related compound is the synthesis of racemic trans-2-aminocyclohexanol from cyclohexene oxide. To a 1 L autoclave equipped with a stirrer, 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution are added[6]. The mixture is then stirred at 60-65°C for 4 hours[6]. After cooling to room temperature, any precipitated by-products are removed by filtration, and the excess ammonia is removed[6]. This method can be adapted for the synthesis of the N-methylated analog by substituting ammonia with methylamine.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, formulation, and application.

PropertyValueSource
Molecular Weight 129.20 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and organic solvents like ethanol and methanol[1]
Boiling Point Estimated around 200°C[1]
Density Approximately 0.95 g/cm³[1]

The trans configuration of the substituents on the cyclohexane ring imparts specific conformational preferences. The diequatorial conformation is generally favored, which can be influenced by intramolecular hydrogen bonding between the hydroxyl and amino groups. This conformational stability can be a critical factor in the design of molecules with specific spatial arrangements for biological interactions. Protonation of the amino group can lead to significant conformational changes, making these structures potential pH-triggered molecular switches[7].

Potential Applications in Research and Drug Development

While specific applications for trans-2-[Cyclohexyl(methyl)amino]cyclohexanol are not documented, the broader class of aminocyclohexanol derivatives has been explored in several areas:

  • Chiral Auxiliaries: The enantiomers of related compounds, such as trans-2-phenyl-1-cyclohexanol, are utilized as chiral auxiliaries in asymmetric synthesis[8].

  • Pharmaceutical Scaffolds: The aminocyclohexanol moiety is a component in various biologically active compounds. For instance, trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol, also known as Ambroxol, is a known mucolytic agent[9]. This highlights the potential of this chemical scaffold in drug discovery.

  • Ligands in Catalysis: The ability of the amino and hydroxyl groups to coordinate with metal ions makes these compounds candidates for use as ligands in asymmetric catalysis.

  • Building Blocks for Complex Molecules: These compounds serve as versatile intermediates for the synthesis of more complex molecules, including alkaloids and other natural product analogs.

The following diagram illustrates the potential logical relationships in the application of this chemical class:

Applications of Aminocyclohexanols aminocyclohexanol trans-2-(Methylamino)cyclohexanol Scaffold chiral_auxiliary Chiral Auxiliary aminocyclohexanol->chiral_auxiliary pharmaceutical_intermediate Pharmaceutical Intermediate aminocyclohexanol->pharmaceutical_intermediate ligand Ligand for Catalysis aminocyclohexanol->ligand building_block Synthetic Building Block aminocyclohexanol->building_block

Caption: Potential applications of the aminocyclohexanol scaffold.

Conclusion

trans-2-(Methylamino)cyclohexanol, as a representative of the aminocyclohexanol class, offers a versatile platform for chemical synthesis and drug discovery. While the specific compound trans-2-[Cyclohexyl(methyl)amino]cyclohexanol remains elusive in the current body of scientific literature, the foundational knowledge of its structural analogs provides a strong starting point for future research. The synthetic accessibility, tunable physicochemical properties, and diverse potential applications underscore the continued importance of this chemical scaffold in the advancement of chemical and pharmaceutical sciences.

References

  • EvitaChem. (n.d.). trans-2-Aminomethyl-1-cyclohexanol.
  • Santa Cruz Biotechnology. (n.d.). trans-(2-Amino-cyclohexyl)-methanol. CAS 5691-21-4.
  • Guidechem. (n.d.). TRANS-(2-AMINO-CYCLOHEXYL)-METHANOL 5691-21-4 wiki.
  • Advanced ChemBlocks. (2026, February 10). trans-2-(Aminomethyl)-1-cyclohexanol 97%.
  • ChemWhat. (n.d.). TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL CAS#: 5691-09-8.
  • NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). trans-2-Aminocyclohexanol 99. 5456-63-3.
  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
  • LookChem. (n.d.). Cas 931-15-7,2-AMINO-CYCLOHEXANOL.
  • Vibrant Pharma Inc. (n.d.). trans-2-[Benzyl(methyl)amino]cyclohexanol (mixture of trans-isomers).
  • Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • PubChem. (n.d.). trans-(2-Aminocyclohexyl)methanol.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES.
  • ResearchGate. (2025, August 7). (PDF) Trans-2-Aminocyclohexanols as pH-triggered molecular switches.
  • Quora. (2016, May 12). How do you synthesise 2-methylcyclohexanol from cyclohexene?.
  • Google Patents. (n.d.). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
  • Vaia. (n.d.). Q45P Both cis- and trans-2-methylcycl... [FREE SOLUTION].
  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic....
  • Sigma-Aldrich. (n.d.). trans-2-Methylamino-cyclohexanol hydrochloride.
  • Sigma-Aldrich. (n.d.). trans-2-[benzyl(methyl)amino]cyclohexanol (mixture of trans-isomers).
  • Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol.
  • Molecules. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Google Patents. (n.d.). Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol.
  • Google Patents. (n.d.). US3652589A - 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols.
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Exploratory

thermodynamic stability of trans- vs cis-2-aminocyclohexanol isomers

An In-Depth Technical Guide to the Thermodynamic Stability of trans- vs. cis-2-Aminocyclohexanol Isomers Abstract This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of trans- vs. cis-2-Aminocyclohexanol Isomers

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of trans- and cis-2-aminocyclohexanol isomers. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simplistic steric arguments to explore the nuanced interplay of conformational strain, intramolecular hydrogen bonding, and solvent effects. By integrating principles of stereochemistry with practical, field-proven methodologies, we aim to provide a self-validating framework for predicting and confirming isomeric preference. This guide details both experimental protocols using Nuclear Magnetic Resonance (NMR) spectroscopy and computational workflows employing Density Functional Theory (DFT), offering a dual approach to conformational analysis.

Foundational Principles: Conformational Analysis of Disubstituted Cyclohexanes

The cyclohexane ring is not a planar structure; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are organized into two distinct sets: six are in axial positions, pointing perpendicular to the ring's plane, and six are in equatorial positions, pointing outwards from the ring's perimeter[1]. Through a process known as a "ring flip," one chair conformer can interconvert to another, causing all axial substituents to become equatorial and vice versa[2].

For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is overwhelmingly more stable. This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it[2][3][4]. The energetic penalty of these interactions is significant; for a methyl group, it is approximately 7.6 kJ/mol (1.74 kcal/mol)[3][5].

When considering 1,2-disubstituted cyclohexanes like 2-aminocyclohexanol, the analysis becomes more complex, involving interactions between the two substituent groups in addition to their interactions with the ring.

Isomeric Deep Dive: trans- vs. cis-2-Aminocyclohexanol

The relative stability of the cis and trans isomers of 2-aminocyclohexanol is not dictated by a single factor but by a delicate equilibrium of competing forces.

The trans-Isomer: A Tale of Two Conformations

The trans isomer can exist in two distinct chair conformations: one where both the amino (-NH₂) and hydroxyl (-OH) groups are in equatorial positions (diequatorial) and another, via a ring flip, where both are in axial positions (diaxial).

  • Diequatorial (e,e) Conformer : This conformation is generally considered the most stable. Both bulky substituents occupy the sterically favored equatorial positions, thus avoiding any significant 1,3-diaxial interactions[6]. However, the adjacent equatorial groups create a gauche interaction, a form of torsional strain, similar to that in gauche butane[4].

  • Diaxial (a,a) Conformer : This conformation is sterically disfavored. Both substituents are forced into axial positions, leading to significant 1,3-diaxial interactions with axial hydrogens on the ring[4]. Despite this inherent instability, this conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond (IHB) between the axial hydroxyl group (donor) and the axial amino group (acceptor)[7][8].

The cis-Isomer: A Compromised Conformation

For the cis isomer, regardless of the chair conformation, one substituent must be axial while the other is equatorial (axial-equatorial, a,e). A ring flip simply interconverts the positions (e.g., from OH-axial/NH₂-equatorial to OH-equatorial/NH₂-axial).

  • Axial-Equatorial (a,e) Conformer : This conformation always has one group in a sterically unfavorable axial position, introducing 1,3-diaxial interactions. However, like the diaxial trans conformer, the cis isomer can be stabilized by an IHB between the axial group and the equatorial group[9][10]. The five-membered ring formed by this IHB (e.g., O-H···N-C₂-C₁) introduces stability that can partially offset the steric strain.

The Decisive Role of Intramolecular Hydrogen Bonding (IHB)

The presence of both a hydrogen bond donor (-OH) and an acceptor (-NH₂) is the critical feature of 2-aminocyclohexanol. The ability to form an IHB can dramatically alter the energy landscape.

  • In Non-Polar Solvents : The diaxial trans and the cis conformers are stabilized by IHB. In a non-polar environment, this internal salvation is highly favorable, as there are no solvent molecules to compete for hydrogen bonding. This can make the diaxial conformer of the trans isomer surprisingly accessible[8].

  • In Polar, Protic Solvents : Solvents like water or methanol can act as both hydrogen bond donors and acceptors. They effectively solvate the -OH and -NH₂ groups, disrupting the IHB. In this scenario, steric factors become dominant again, and the diequatorial trans conformer is heavily favored[8][11].

The following diagram illustrates the conformational equilibria for both isomers.

G cluster_trans trans-2-Aminocyclohexanol Equilibrium cluster_cis cis-2-Aminocyclohexanol Equilibrium trans_ee Diequatorial (e,e) - Low Steric Strain - Gauche Interaction trans_aa Diaxial (a,a) - High Steric Strain - Stabilized by IHB trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (a,e) - Steric Strain - Stabilized by IHB cis_ea Equatorial-Axial (e,a) - Steric Strain - Stabilized by IHB cis_ae->cis_ea Ring Flip caption Conformational equilibria of trans and cis isomers.

Caption: Conformational equilibria of trans and cis isomers.

Quantitative Assessment: Methodologies and Protocols

Determining the predominant isomer and its conformation requires robust experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the conformational equilibrium in solution. The magnitude of the coupling constant (J-value) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation[6]. This allows for the direct observation of the dominant chair conformation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the 2-aminocyclohexanol isomer in a suitable deuterated solvent (e.g., CDCl₃ for a non-polar environment, CD₃OD for a polar protic environment) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended) at a controlled temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify the multiplet corresponding to the proton on the carbon bearing the hydroxyl group (H-1).

    • Measure the coupling constants for this signal. The observation of a large coupling constant (J ≈ 9-12 Hz) is indicative of a trans-diaxial relationship between H-1 and an adjacent proton (H-2 or H-6)[8]. This confirms that H-1 is in an axial position, and therefore the -OH group is equatorial.

    • Small coupling constants (J ≈ 2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships[8].

  • Equilibrium Calculation:

    • By analyzing the averaged J-values, the mole fractions (and thus the equilibrium constant, K_eq) of the conformers in equilibrium can be determined.

    • The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin[3].

Proton Relationship Typical J-value (Hz) Inference
Axial - Axial9 - 13Confirms axial positions of coupled protons.
Axial - Equatorial2 - 5Indicates one axial and one equatorial proton.
Equatorial - Equatorial2 - 5Indicates both protons are equatorial.
Table 1: Typical ¹H NMR Coupling Constants in Cyclohexane Chairs.

The following workflow illustrates this experimental process.

G cluster_workflow NMR Experimental Workflow start Start: Isomer Sample prep 1. Sample Preparation (Dissolve in Deuterated Solvent) start->prep acq 2. Data Acquisition (Acquire ¹H NMR Spectrum) prep->acq analysis 3. Spectral Analysis (Measure J-Coupling Constants) acq->analysis calc 4. Calculation (Determine K_eq and ΔG°) analysis->calc end End: Thermodynamic Stability Data calc->end caption Workflow for NMR-based conformational analysis.

Caption: Workflow for NMR-based conformational analysis.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful, complementary method for assessing the relative stabilities of isomers and their conformers. DFT calculations can provide quantitative energy differences.

Step-by-Step Protocol:

  • Structure Building: Generate 3D structures for all relevant conformers (trans-diequatorial, trans-diaxial, cis-axial-equatorial) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each structure using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p))[12]. This finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Compare the calculated Gibbs free energies of the conformers. The structure with the lowest free energy is the most thermodynamically stable.

  • Solvent Modeling (Optional but Recommended): To simulate solution-phase behavior, repeat the calculations using an implicit solvent model, such as the Polarization Continuum Model (PCM)[12][13]. This will account for the stabilizing effect of the solvent on the polar functional groups.

ConformerKey Stabilizing Factor(s)Key Destabilizing Factor(s)Predicted Stability (Non-Polar Solvent)Predicted Stability (Polar Solvent)
trans-(e,e) Low steric strainGauche interactionHighVery High (Dominant)
trans-(a,a) Intramolecular H-Bond1,3-Diaxial InteractionsModerateLow
cis-(a,e) Intramolecular H-Bond1,3-Diaxial InteractionModerate-HighModerate
Table 2: Summary of Factors Influencing Conformational Stability.

Synthesis and Conclusion

In the absence of competing interactions, steric effects are paramount, and the trans isomer of a 1,2-disubstituted cyclohexane, existing in a diequatorial conformation, is generally more stable than the cis isomer, which must place one substituent in an axial position[4]. However, for 2-aminocyclohexanol, this rule is an oversimplification.

The crucial determinant of stability is the environment.

  • In polar, protic solvents , which disrupt intramolecular hydrogen bonds, steric avoidance dominates. The trans-isomer is more stable due to the overwhelming preference for the diequatorial (e,e) conformation.

  • In non-polar solvents or the gas phase , intramolecular hydrogen bonding becomes a dominant stabilizing force[8]. This IHB significantly stabilizes the diaxial (a,a) conformer of the trans isomer and the axial-equatorial (a,e) conformer of the cis isomer. In this context, the energy difference between the most stable conformers of the trans and cis isomers can be very small, and in some cases, the cis-isomer may even exhibit comparable or greater stability .

For drug development professionals, this understanding is critical. The conformation of a molecule dictates its three-dimensional shape, which in turn governs its ability to bind to a biological target. A molecule that can adopt a specific, hydrogen-bond-stabilized conformation in the non-polar environment of a receptor's binding pocket may exhibit higher affinity and efficacy. Therefore, a thorough analysis using the combined NMR and DFT approaches detailed herein is essential for rational drug design.

References

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  • Title: 4.4: Substituted Cyclohexanes.[4] Source: Chemistry LibreTexts. URL: [Link]

  • Title: Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants.[14] Source: PMC (PubMed Central). URL: [Link]

  • Title: New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety.[7] Source: Mendeley. URL: [Link]

  • Title: 4.4 Substituted Cyclohexanes – Organic Chemistry I.[2] Source: KPU Pressbooks. URL: [Link]

  • Title: Conformational Analysis of Monosubstituted Cyclohexane.[5] Source: St. Paul's Cathedral Mission College. URL: [Link]

  • Title: EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.[8] Source: Westmont College. URL: [Link]

  • Title: (Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. Source: Reddit. URL: [Link]

  • Title: Anomeric effect.[15] Source: Wikipedia. URL: [Link]

  • Title: A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses.[16] Source: PMC (PubMed Central). URL: [Link]

  • Title: Why are cis isomers less stable than trans isomers?[17] Source: Quora. URL: [Link]

  • Title: Density functional theory (DFT) studies on the tautomerism of Cyanuric acid in gas phase and different solvents.[12] Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Title: Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.[18] Source: Publication Server of the University of Greifswald. URL: [Link]

  • Title: The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.[19] Source: ResearchGate. URL: [Link]

  • Title: Illustrated Glossary of Organic Chemistry - Anomeric effect.[20] Source: UCLA Chemistry. URL: [Link]

  • Title: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase.[21] Source: PMC (PubMed Central). URL: [Link]

  • Title: CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS.[1] Source: Unknown. URL: [Link]

  • Title: Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions.[9] Source: MDPI. URL: [Link]

  • Title: Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations.[11] Source: Academia.edu. URL: [Link]

  • Title: Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols.[10] Source: ACS Publications. URL: [Link]

  • Title: Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes.[22] Source: MDPI. URL: [Link]

  • Title: cis-2-Aminocyclohexanol.[23] Source: PubChem. URL: [Link]

  • Title: A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type.[24] Source: Semantic Scholar. URL: [Link]

  • Title: One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.[25] Source: Wiley Online Library. URL: [Link]

  • Title: Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone.[26] Source: PMC (PubMed Central). URL: [Link]

  • Title: Exploration of experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one(AMINE DIMEDONE) by DFT/TD-DFT with ethanol and DMSO as solvents and Molecular Docking studies.[13] Source: ResearchGate. URL: [Link]

  • Title: Cis-Trans Isomers and its Differences in Properties.[27] Source: Longdom Publishing. URL: [Link]

  • Title: Relative Stability of cis- and trans-Hydrindanones.[28] Source: PMC (PubMed Central). URL: [Link]

  • Title: Cis and Trans Isomers.[29] Source: Chemistry Steps. URL: [Link]

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Foundational

The Fulcrum of Chirality: An In-depth Technical Guide to the Applications of β-Amino Alcohols in Asymmetric Organic Synthesis

Foreword: The Enduring Legacy of β-Amino Alcohols In the landscape of asymmetric organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Among the myr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of β-Amino Alcohols

In the landscape of asymmetric organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Among the myriad of tools at the disposal of the modern chemist, the β-amino alcohol motif stands out as a remarkably versatile and powerful chiral scaffold. These deceptively simple structures, often readily accessible from the chiral pool, have proven to be instrumental as chiral catalysts, ligands, and auxiliaries, enabling the stereocontrolled formation of complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the pivotal role of β-amino alcohols in asymmetric synthesis, delving into the mechanistic underpinnings of their efficacy and providing practical insights into their application.

I. The Strategic Advantage of the β-Amino Alcohol Scaffold

The efficacy of β-amino alcohols in asymmetric transformations stems from their inherent bifunctionality. The presence of both a Lewis basic amino group and a Brønsted acidic/coordinating hydroxyl group in a 1,2-relationship allows for the formation of rigid, well-defined transition states. This pre-organization of the reactants is the cornerstone of stereochemical control, enabling the selective formation of one enantiomer over the other.

The general synthetic accessibility of β-amino alcohols further enhances their appeal. Many are derivable from naturally occurring α-amino acids, providing a straightforward entry into a diverse range of enantiopure structures.[1][2] This accessibility, coupled with their stability and modularity, has cemented their position as "privileged" structures in the field of asymmetric catalysis.

II. β-Amino Alcohols as Chiral Ligands in Metal-Catalyzed Reactions

The ability of β-amino alcohols to chelate to metal centers has been extensively exploited in a wide array of metal-catalyzed asymmetric reactions. The resulting metal complexes often exhibit exceptional levels of stereocontrol, a consequence of the rigid chiral environment created around the metallic core.

A. Asymmetric Addition of Organozinc Reagents to Aldehydes

One of the earliest and most significant applications of β-amino alcohols as chiral ligands is in the enantioselective addition of dialkylzinc reagents to aldehydes, a reaction pioneered by Noyori and colleagues.[3] This transformation provides a direct route to chiral secondary alcohols, which are valuable building blocks in organic synthesis.

The mechanism of this reaction is believed to involve the formation of a dimeric zinc complex with the β-amino alcohol ligand.[3] The aldehyde coordinates to one zinc atom, while the alkyl group is transferred from the other, with the chiral ligand dictating the facial selectivity of the addition.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Camphor-Derived β-Amino Alcohol [4]

  • To a solution of the camphor-derived β-amino alcohol ligand (2 mol%) in toluene at 0 °C is added a solution of diethylzinc (1.1 M in toluene, 2.2 equivalents).

  • The mixture is stirred for 30 minutes, during which time the zinc-ligand complex forms.

  • Benzaldehyde (1 equivalent) is then added dropwise to the solution.

  • The reaction is stirred at 0 °C and monitored by TLC until completion.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the chiral secondary alcohol.

Table 1: Performance of Various β-Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes

Ligand/CatalystAldehydeYield (%)ee (%)Reference
(-)-DAIBBenzaldehyde9795[3]
Camphor-derived β-amino alcoholBenzaldehyde9594[4]
Fructose-derived β-amino alcoholBenzaldehydeup to 100up to 96[1]
Proline-derived N,N-dioxideVarious aromaticup to 99up to 98[5]
B. Asymmetric Transfer Hydrogenation of Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing chiral β-amino alcohol ligands have emerged as highly effective catalysts for asymmetric transfer hydrogenation (ATH) reactions.[6][7] These reactions typically employ isopropanol or a formic acid/triethylamine mixture as the hydrogen source.

The mechanism of Ru-catalyzed ATH is thought to involve a metal-ligand bifunctional catalysis, where the N-H proton of the coordinated amino alcohol and the Ru-H hydride are transferred to the ketone in a concerted manner via a six-membered pericyclic transition state.

ATH_Mechanism cluster_0 Catalytic Cycle Ru_cat [Ru]-H (Chiral β-amino alcohol ligand) TS Six-membered Transition State Ru_cat->TS Coordination Ketone R-CO-R' Ketone->TS Product Chiral Alcohol TS->Product Hydride & Proton Transfer Ru_alkoxide [Ru]-O-iPr Product->Ru_alkoxide Product Release Ru_alkoxide->Ru_cat Regeneration Isopropanol i-PrOH Isopropanol->Ru_alkoxide caption Figure 1. Catalytic cycle for Ru-catalyzed ATH. Organocatalysis_Mechanism cluster_1 Asymmetric Aldol Reaction Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine Catalyst β-Amino Alcohol Catalyst->Enamine TS_Aldol Hydrogen-Bonded Transition State Enamine->TS_Aldol Aldehyde Aldehyde Aldehyde->TS_Aldol Aldol_Product β-Hydroxy Ketone TS_Aldol->Aldol_Product caption_Aldol Figure 2. Mechanism of β-amino alcohol catalyzed aldol reaction. Evans_Auxiliary_Workflow cluster_2 Evans Auxiliary Workflow Start β-Amino Alcohol Auxiliary Evans Oxazolidinone Start->Auxiliary Cyclization Acylation N-Acylation Auxiliary->Acylation Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Acylation->Diastereoselective_Reaction Cleavage Auxiliary Cleavage Diastereoselective_Reaction->Cleavage Product_Aux Chiral Product Cleavage->Product_Aux Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux caption_Evans Figure 3. General workflow for using Evans auxiliaries.

Sources

Exploratory

An In-depth Technical Guide to Lipid-Based Nanoparticles for Targeted Drug Delivery

This guide provides a comprehensive overview of the history, development, and application of lipid-based nanoparticles in targeted drug delivery. It is intended for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the history, development, and application of lipid-based nanoparticles in targeted drug delivery. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this transformative technology. We will explore the fundamental principles, from the foundational discovery of liposomes to the sophisticated engineering of modern lipid nanoparticles (LNPs) that have enabled breakthroughs in medicine, including the rapid development of mRNA vaccines.

The Genesis of Lipid-Based Drug Delivery: A Historical Perspective

The journey of lipid-based drug delivery systems began with a fundamental observation of the self-assembling properties of phospholipids in aqueous solutions. This led to the discovery of liposomes, marking a paradigm shift in how therapeutic agents could be encapsulated and delivered.

The history of liposomes can be broadly categorized into three key periods[1]:

  • Genesis (1968-1975): This era was characterized by the initial study of the physicochemical properties of liposomes. Researchers focused on understanding their structure and behavior, and the thin-film hydration method for their preparation was developed[1].

  • Middle Age (1975-1985): During this time, the potential of liposomes as drug carriers was extensively investigated. Studies delved into their stability, their interactions with cells, and their in-vivo behavior[1].

  • Modern Era (1985-Present): This period has seen the maturation of liposome technology into a clinically and commercially viable platform. The first liposomal drug formulation, Doxil®, a PEGylated liposome containing doxorubicin, received FDA approval in 1995, validating nanomedicine's potential in clinical practice[2][3].

This evolution from simple lipid vesicles to advanced, multi-component lipid nanoparticles has been driven by the need to overcome significant challenges in drug delivery, such as poor solubility, low bioavailability, rapid degradation, and off-target effects[4].

A Taxonomy of Lipid-Based Nanocarriers

The versatility of lipids has given rise to a diverse array of nanocarriers, each with unique structural and functional characteristics tailored for specific therapeutic applications.

  • Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers enclosing an aqueous core. This structure allows for the encapsulation of both hydrophilic drugs within the aqueous core and lipophilic drugs within the lipid bilayer[5]. Their biocompatibility and low toxicity make them highly desirable for drug delivery[5].

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the liquid lipid (oil) of an o/w emulsion is replaced by a solid lipid. They are in a solid state at room and body temperature, which helps to protect encapsulated drugs from degradation and provides controlled release[6].

  • Nanostructured Lipid Carriers (NLCs): As a second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids. This creates a less-ordered lipid matrix, which enhances drug loading capacity and minimizes potential drug expulsion during storage compared to SLNs[7].

  • Lipid-Polymer Hybrid Nanoparticles: These systems combine the positive attributes of both lipid-based nanoparticles and polymeric nanoparticles. Typically, they consist of a polymer core and a lipid shell, offering a versatile platform for controlled and targeted drug delivery[8][9].

The choice of a particular lipid nanocarrier depends on the physicochemical properties of the drug to be delivered and the desired therapeutic outcome.

Table 1: Comparative Overview of Lipid-Based Nanocarriers
FeatureLiposomesSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Lipid-Polymer Hybrids
Core Composition AqueousSolid LipidSolid and Liquid Lipid BlendPolymeric Core
Structure Phospholipid Bilayer(s)Crystalline Lipid MatrixImperfect Crystalline MatrixCore-Shell Structure
Drug Loading Hydrophilic & LipophilicPrimarily LipophilicHigh for Lipophilic DrugsHydrophilic & Lipophilic
Key Advantages Biocompatible, VersatileControlled Release, StabilityHigh Drug Loading, StabilityTunable Properties, Controlled Release
Limitations Lower Encapsulation EfficiencyPotential Drug ExpulsionMore Complex FormulationPotential Biocompatibility Issues

The Mechanics of Targeted Drug Delivery

A primary advantage of lipid-based nanoparticles is their ability to be engineered for targeted drug delivery, thereby enhancing therapeutic efficacy while minimizing systemic toxicity[5]. Targeting strategies can be broadly classified as passive or active.

Passive Targeting: The EPR Effect

Passive targeting leverages the unique pathophysiology of certain tissues, particularly tumors. This phenomenon, known as the Enhanced Permeability and Retention (EPR) effect, is characterized by leaky tumor vasculature and poor lymphatic drainage[10]. Nanoparticles of a certain size (typically 10-200 nm) can extravasate through the gaps in the tumor blood vessels and accumulate in the tumor interstitium due to the impaired lymphatic clearance[10].

Active Targeting: Ligand-Receptor Interactions

Active targeting involves the functionalization of the nanoparticle surface with ligands that bind to specific receptors overexpressed on target cells. This enhances cellular uptake and specificity. Common ligands include antibodies, peptides, and small molecules like folic acid and transferrin[11]. For instance, transferrin-conjugated SLNs have been developed to target breast cancer cells, which overexpress transferrin receptors[11]. Similarly, carbohydrate-mediated drug delivery has been explored by synthesizing glycolipid conjugates to target specific receptors, such as mannose receptors on certain cells[12][13].

G cluster_0 Blood Vessel cluster_1 Tumor Microenvironment LNP Lipid Nanoparticle (LNP) TumorCell Tumor Cell (Overexpressed Receptors) LNP->TumorCell EPR Effect (Passive Targeting) LNP->Receptor Ligand-Receptor Binding (Active Targeting) G cluster_0 Synthesis cluster_1 Characterization A 1. Lipid Dissolution (in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (with Aqueous Buffer) B->C D 4. Size Reduction (Extrusion/Sonication) C->D E Particle Size (DLS) D->E Analyze F Zeta Potential D->F Analyze G Morphology (TEM) D->G Analyze H Encapsulation Efficiency D->H Analyze

Sources

Protocols & Analytical Methods

Method

enzymatic synthesis of trans-2-aminocyclohexanol using transaminases

Application Note: High-Fidelity Enzymatic Synthesis of trans-2-Aminocyclohexanol via -Transaminases Executive Summary This guide details the protocol for the biocatalytic synthesis of trans-2-aminocyclohexanol, a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Enzymatic Synthesis of trans-2-Aminocyclohexanol via


-Transaminases 

Executive Summary

This guide details the protocol for the biocatalytic synthesis of trans-2-aminocyclohexanol, a critical pharmacophore found in anti-arrhythmic drugs (e.g., Vernakalant) and analgesic intermediates. Unlike traditional chemical amination, which often yields cis/trans mixtures requiring tedious separation,


-transaminases (

-TAs) offer a route to high diastereomeric excess (

) and enantiomeric purity (

).

This protocol addresses the two primary challenges in this synthesis:

  • Thermodynamic Equilibrium: Overcoming the unfavorable equilibrium constant (

    
    ) using an isopropylamine (IPA) donor system.
    
  • Substrate Instability: Managing the dimerization tendency of the starting material, 2-hydroxycyclohexanone.

Scientific Foundation & Reaction Engineering

The Biocatalytic Mechanism

-Transaminases operate via a Ping-Pong Bi-Bi mechanism  mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[1]
  • First Half-Reaction: The amine donor (Isopropylamine) transfers its amino group to the PLP-enzyme complex, releasing acetone and generating the aminated cofactor (PMP-enzyme).

  • Second Half-Reaction: The PMP-enzyme transfers the amino group to the acceptor (2-hydroxycyclohexanone), releasing the chiral amine product and regenerating PLP.

Stereochemical Control

The synthesis of trans-2-aminocyclohexanol from racemic 2-hydroxycyclohexanone relies on the enzyme's ability to discriminate between the enantiomers of the ketone (Kinetic Resolution) or to facilitate a Dynamic Kinetic Resolution (DKR) if the


-hydroxy ketone racemizes rapidly under reaction conditions (pH 7–8).
  • Target: (1R,2R)- or (1S,2S)-2-aminocyclohexanol.

  • Selectivity: The enzyme controls the configuration of the new amine center. The trans diastereoselectivity arises from steric constraints within the active site that disfavor the formation of the cis isomer.

Pathway Visualization

ReactionPathway Substrate 2-Hydroxycyclohexanone (Racemic / Unstable) Enzyme_PMP ω-TA (PMP-Form) Substrate->Enzyme_PMP Acceptor Binding Donor Isopropylamine (Amine Donor) Enzyme_PLP ω-TA (PLP-Form) Donor->Enzyme_PLP Amine Transfer Intermediate Schiff Base Intermediates Enzyme_PLP->Intermediate Half-Reaction 1 Product trans-2-Aminocyclohexanol (Chiral Target) Enzyme_PMP->Product Half-Reaction 2 (Stereoselective) Intermediate->Enzyme_PMP Coproduct Acetone (Volatile Coproduct) Intermediate->Coproduct Elimination Product->Enzyme_PLP Regeneration Coproduct->Intermediate Inhibition/Reversibility

Figure 1: Ping-Pong Bi-Bi mechanism utilizing Isopropylamine (IPA) as the amine donor. Removal of acetone is critical to prevent the reverse reaction (red dotted line).

Materials & Equipment

CategoryItemSpecification/Notes
Biocatalyst

-Transaminase Panel
e.g., Codexis ATA panel, Chromobacterium violaceum (CvTA), or Arthrobacter sp. variants.
Substrate 2-HydroxycyclohexanoneCritical: Freshly prepared monomer or dimer in equilibrium. Store at -20°C.
Amine Donor Isopropylamine (IPA)1.0 M – 2.0 M stock (neutralized to pH 7.5 with HCl).
Cofactor Pyridoxal-5'-phosphate (PLP)10 mM stock in water (Light sensitive).
Buffer K-Phosphate or HEPES100 mM, pH 7.5 – 8.0.
Analysis HPLC ColumnCrownpak CR(+) (Daicel) or C18 (with derivatization).
Equipment ThermoshakerCapable of 30°C, 600 rpm.

Experimental Protocols

Protocol A: Enzyme Screening (Analytical Scale)

Objective: Identify a transaminase variant with high activity and trans-selectivity.

  • Preparation of Master Mix (per well):

    • Buffer: 800 µL (100 mM HEPES, pH 7.5).

    • Amine Donor: 100 µL Isopropylamine hydrochloride (2 M stock, pH 7.5).

    • Cofactor: 10 µL PLP (10 mM stock).

    • Enzyme: 1–5 mg lyophilized powder (or 50 µL liquid formulation).

  • Reaction Initiation:

    • Add 20 µL of 2-Hydroxycyclohexanone (500 mM in DMSO). Final conc: ~10 mM.[2]

    • Total Volume: 1.0 mL.

  • Incubation:

    • Seal plate with aluminum foil (light protection).

    • Incubate at 30°C, 600 rpm for 24 hours.

  • Quenching & Workup:

    • Add 200 µL 10 M NaOH (to depolymerize any remaining substrate and basify).

    • Extract with 600 µL Ethyl Acetate (EtOAc).

    • Centrifuge (4000 rpm, 5 min) to separate phases.

    • Transfer organic phase to HPLC vials.

Protocol B: Preparative Synthesis with Equilibrium Displacement

Objective: Scale up to 100 mL using IPA and acetone removal.

Rationale: The reaction


 is thermodynamically unfavorable. We drive it by using excess IPA and removing acetone.
  • Reaction Setup (100 mL scale):

    • Vessel: 250 mL 3-neck round-bottom flask equipped with an overhead stirrer.

    • Buffer: 80 mL HEPES (100 mM, pH 7.5).

    • Donor: Add Isopropylamine (IPA) to a final concentration of 1.0 M (approx. 8.5 mL of pure IPA, adjust pH to 7.5 with 6M HCl carefully on ice).

    • Cofactor: Add PLP to 1 mM final (25 mg).

    • Enzyme: Add 200 mg of optimized

      
      -TA (from screening).
      
  • Substrate Addition:

    • Add 2-Hydroxycyclohexanone (1.14 g, ~10 mmol) dissolved in 5 mL DMSO. Dropwise addition prevents local high concentrations that favor inhibition.

  • Equilibrium Displacement (The "Sweep"):

    • Open System: Connect a nitrogen sweep gas line to the flask headspace.

    • Bubbling: Bubble

      
       gently through the solution (or sweep headspace) to volatilize the acetone coproduct.
      
    • Note: IPA is also volatile. You must replenish IPA if the reaction runs >24h, or use a reflux condenser set to 10°C which returns IPA but lets Acetone (bp 56°C) escape (though separation is poor; sweep gas is preferred).

  • Monitoring:

    • Sample 100 µL every 4 hours. Check conversion via HPLC.

  • Workup:

    • Once conversion plateaus (>90%), acidify to pH 2 with 6M HCl (to protonate the amine product and keep it in aqueous phase).

    • Wash with EtOAc (3 x 50 mL) to remove unreacted ketone/dimer.

    • Basify aqueous phase to pH 12 with NaOH pellets/solution.

    • Extract product with EtOAc (4 x 50 mL).

    • Dry organic layer over

      
       and evaporate.
      

Analytical Methods (Quality Control)

Method 1: Direct Chiral HPLC (Preferred)

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase:

    
     (pH 1.5) / Methanol (90:10).
    
  • Temperature: 25°C (Low temp improves chiral resolution).

  • Detection: UV 210 nm (weak absorption) or CAD/ELSD (preferred for non-chromophores).

  • Elution Order: Typically (1S,2S) separates from (1R,2R). The cis isomers usually have distinct retention times.

Method 2: Derivatization (If Crownpak unavailable)

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).

  • Procedure: Mix 50 µL sample + 50 µL GITC solution (1 mg/mL in MeCN) + 50 µL Triethylamine. Incubate 30 min.

  • Column: C18 Standard.

  • Detection: UV 254 nm.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Equilibrium limitation.Increase IPA conc. to 2M; enhance

sweep to remove acetone.
Low Conversion (<10%) Substrate inhibition.Switch to fed-batch mode (add ketone continuously).
Poor Stereoselectivity Spontaneous background reaction.Ensure no chemical amine sources are present; confirm enzyme selectivity.
Precipitate Formation Protein denaturation.Reduce DMSO concentration (<5%); Check pH stability.
Substrate Dimerization 2-hydroxycyclohexanone instability.Prepare substrate fresh; maintain low steady-state concentration via syringe pump.

Process Workflow Diagram

Workflow Start Start: Define Stereotarget (1R,2R) or (1S,2S) Screen Step 1: Enzyme Screening (96-well plate, 24-48 variants) Start->Screen Analyze HPLC Analysis (Conversion & ee/de) Screen->Analyze Decision Hit Identified? Analyze->Decision Decision->Screen No (Expand Panel) Optimize Step 2: Optimization (pH, Temp, Cosolvent, IPA conc.) Decision->Optimize Yes ScaleUp Step 3: Preparative Scale (Acetone Removal System) Optimize->ScaleUp Purify Step 4: Acid/Base Extraction & Crystallization ScaleUp->Purify

Figure 2: Operational workflow for developing the enzymatic synthesis process.

References

  • Malik, M. S., et al. (2010). "Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration."[3][4] Chem. Commun., 46, 5569-5571. Link

  • Chen, S., et al. (2003).[5] "Enantiomeric Separation of trans-2-Aminocyclohexanol on a Crown Ether Stationary Phase Using Evaporative Light Scattering Detection." Journal of Liquid Chromatography & Related Technologies, 26(3), 425-442.[5] Link

  • Codexis Inc. "Codex® ATA Screening Kit Protocol." Codexis Technical Documentation. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51. Link

  • Stavitskaya, L., et al. (2013).[6] "A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form."[6] The Journal of Organic Chemistry, 78, 4923. Link (Note: This reference provides the chemical/lipase baseline for comparison, validating the target molecule's importance).

  • Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering, 65(2), 206-211.[7] Link

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of trans-2-Aminocyclohexanol Salts

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract trans-2-Aminocyclohexanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2] Achi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Aminocyclohexanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2] Achieving high purity of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Purification is often accomplished via the formation of a crystalline salt, followed by recrystallization—a powerful technique for purifying solid organic compounds.[3][4][5][6] The success of this method is critically dependent on the selection of an appropriate solvent or solvent system. This guide provides a comprehensive, experience-driven framework for the rational selection of solvents for the recrystallization of trans-2-aminocyclohexanol salts, blending theoretical principles with a validated, step-by-step experimental protocol.

Foundational Principles: What Makes an Ideal Recrystallization Solvent?

Recrystallization is a purification technique based on differential solubility.[3][5] The goal is to dissolve the impure compound in a hot solvent and allow it to form pure crystals upon cooling, leaving impurities behind in the solution (mother liquor).[4] The choice of solvent is the most critical factor in this process.[7][8]

The Pillars of an Ideal Solvent System:

  • Temperature-Dependent Solubility: The compound of interest should be highly soluble at the solvent's boiling point but sparingly or poorly soluble at low temperatures (e.g., 0-4 °C).[7][9][10][11] This differential is the driving force for crystallization and directly impacts the recovery yield.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are washed away with the mother liquor).[9][10]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4][10]

  • Volatility and Ease of Removal: The solvent should have a relatively low boiling point (typically below 100-120 °C) to allow for easy removal from the purified crystals during the drying phase.[8][12]

  • Safety and Practicality: The ideal solvent should be non-toxic, non-flammable, and cost-effective.[4]

Applying Theory to trans-2-Aminocyclohexanol Salts:

trans-2-aminocyclohexanol is a polar molecule containing both hydroxyl (-OH) and amino (-NH2) functional groups, which are capable of hydrogen bonding.[13] When converted to a salt (e.g., hydrochloride, tartrate), its polarity and melting point increase significantly. For instance, the hydrochloride salt of trans-2-aminocyclohexanol has a melting point of 172-175 °C, much higher than the free base.[14][15][16]

Following the principle of "like dissolves like," polar solvents are the logical starting point for dissolving these polar salts.[12] The challenge lies in finding a solvent that satisfies the critical temperature-dependent solubility requirement.

Visualizing the Path to the Optimal Solvent

The process of selecting a solvent is a logical workflow. It begins with broad screening and progressively narrows the options to identify the ideal system for your specific salt.

Solvent_Selection_Workflow Workflow for Recrystallization Solvent Selection A Start: Crude trans-2-Aminocyclohexanol Salt B Literature & Database Search (e.g., SciFinder, Reaxys) A->B C Solvent System Found? B->C D Small-Scale Solubility Screening (Test ~100 mg of crude salt) C->D No O Proceed with Full-Scale Recrystallization C->O Yes E Select Range of Solvents (Polar to Non-polar) D->E F Test Solubility at Room Temp. E->F G Soluble at RT? F->G H Heat to Boiling G->H No M FAILURE: Unsuitable Solvent G->M Yes (Too Soluble) I Soluble when Hot? H->I J Cool to RT, then Ice Bath I->J Yes I->M No (Insoluble) K Abundant Crystals Form? J->K L SUCCESS: Ideal Single Solvent Identified K->L Yes N Consider Mixed-Solvent System K->N No / Poor Yield L->O N->D Re-screen with pairs (e.g., Ethanol/Water)

Caption: A systematic workflow for identifying a suitable recrystallization solvent.

Protocol: Experimental Solvent Screening

This protocol outlines a small-scale, systematic approach to test a variety of solvents efficiently.

Materials:

  • Crude trans-2-aminocyclohexanol salt (approx. 1 g)

  • A selection of solvents (see Table 1)

  • Small test tubes (13x100 mm) or vials

  • Hot plate or heating mantle

  • Ice-water bath

  • Spatula and glass stirring rod

Procedure:

  • Preparation: Arrange and label a series of test tubes, one for each solvent to be tested.

  • Initial Test: Place approximately 50-100 mg of the crude salt into each test tube.

  • Room Temperature Solubility: Add the first solvent dropwise (starting with ~0.5 mL) while agitating the mixture at room temperature. Observe and record if the solid dissolves completely. If it does, that solvent is unsuitable as a single solvent because recovery will be poor.[10]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath or on a hot plate towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the test tube with a glass rod below the liquid level.

  • Maximize Precipitation: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce maximum crystallization.

  • Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals. A poor solvent will result in little to no solid, an oil, or a fine powder.

  • Repeat: Perform this test for a range of solvents to compare results and identify the optimal choice.

Data-Driven Solvent Selection: A Comparative Table

The following table provides a starting point for solvent selection, listing common solvents in order of decreasing polarity.

SolventBoiling Point (°C)[8][12]Dielectric Constant (Polarity)[17]Suitability for trans-2-Aminocyclohexanol SaltsSafety Notes
Water10080.1High Potential. Salts are often water-soluble. May require a co-solvent like ethanol to reduce solubility at low temps.Non-flammable, non-toxic.
Methanol6532.7High Potential. Good solvent for polar compounds. May be too effective, leading to lower recovery.Toxic and flammable.
Ethanol7824.5Excellent Candidate. Often provides a good balance of solvency for hot dissolution and insolubility when cold.Flammable.
Isopropanol (IPA)8219.9Excellent Candidate. Similar to ethanol but less volatile. A very common choice for recrystallizing salts.Flammable.
Acetone5620.7Moderate Potential. Good solvent, but its low boiling point can make maintaining a saturated solution difficult.Highly flammable.
Ethyl Acetate776.0Low Potential (as single solvent). May be a good anti-solvent to pair with alcohols.Flammable.
Toluene1112.4Very Low Potential. Unlikely to dissolve the polar salt.Flammable, toxic.
Hexanes691.9Very Low Potential. Use as an anti-solvent only.Highly flammable.

Expertise in Practice: The Mixed-Solvent System

When to Use It: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[9][12] This is common for compounds that are either too soluble in one solvent or not soluble enough in another. For trans-2-aminocyclohexanol salts, an alcohol/water or alcohol/ether system is often effective.

Protocol for a Mixed-Solvent Recrystallization (e.g., Ethanol/Water):

  • Dissolve the crude salt in the minimum amount of hot ethanol (the "good" solvent).

  • While keeping the solution hot, add water (the "poor" or "anti-solvent") dropwise until the solution becomes persistently cloudy. This is the point of saturation.

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Allow the solution to cool slowly, as described in the single-solvent method, to induce crystallization.

Validated Protocol: Full-Scale Recrystallization

Once an optimal solvent or system is identified, proceed with the bulk purification.

Procedure:

  • Dissolution: Place the crude trans-2-aminocyclohexanol salt into an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Expert Tip: Using the absolute minimum amount of hot solvent is crucial for maximizing your yield.[7][11]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (or the charcoal), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. Work quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Expert Tip: Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[5][7] Rapid cooling traps impurities and leads to smaller, less pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the compound's melting point.

Trustworthiness Through Self-Validation:

The purity of the final product must be verified. The most straightforward method is by melting point determination . A pure compound will have a sharp, narrow melting point range that corresponds to the literature value (e.g., 172-175 °C for the hydrochloride salt).[15][18] A broad or depressed melting point indicates the presence of impurities. For more rigorous validation, techniques such as NMR spectroscopy, HPLC, or elemental analysis should be employed.

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • trans-2-Aminocyclohexanol. MySkinRecipes. [Link]

  • Recrystalliz
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Hilaris Publishing. [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Recrystalliz
  • Chiral resolution. Wikipedia. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • trans-2-Aminocyclohexanol | 6982-39-4. AA Blocks. [Link]

  • TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE CAS#: 5456-63-3. ChemWhat. [Link]

  • Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemiz
  • Isolation (Recovery). University of Alberta. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fliposome™ &amp; Cyclohexanol-Derivative Liposomes

Topic: Optimizing pH Sensitivity of Fliposomes Containing Cyclohexanol Derivatives Ticket ID: FLIP-OPT-2024 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The "Flip" Mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Sensitivity of Fliposomes Containing Cyclohexanol Derivatives Ticket ID: FLIP-OPT-2024 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Flip" Mechanism

Welcome to the technical support hub for Fliposomes. Unlike conventional pH-sensitive liposomes (e.g., CHEMS/DOPE) that rely on the loss of electrostatic repulsion to trigger fusion, Fliposomes utilize a conformational switch .

The core technology relies on amphiphiles containing a trans-1,2-cyclohexanol derivative (often trans-2-aminocyclohexanol or trans-2-morpholinocyclohexanol).

The Mechanism of Action:

  • Neutral pH (7.4): The cyclohexane ring exists in a stable chair conformation where the hydrophilic head and hydrophobic tail are equatorially or axially positioned to favor bilayer packing (cylindrical shape).

  • Acidic pH (< 6.0): Protonation of the amino/morpholino group triggers a conformational "flip" (often a chair-to-chair inversion or a twist-boat transition).

  • Result: This flip forces the hydrocarbon tails into a high-energy orientation (axial-to-equatorial shift), effectively "shortening" the tail or expanding the headgroup. This creates a "cone" shape, destabilizing the bilayer and causing rapid payload release.

Interactive Troubleshooting Pathways

Module A: Diagnostic Flowchart

Use this logic flow to identify the root cause of your stability or release issues.

Fliposome_Troubleshooting Start Start: Define Problem Leakage Issue: Leakage at pH 7.4 Start->Leakage NoRelease Issue: No Release at pH 5.0 Start->NoRelease Agg Issue: Aggregation/Precipitation Start->Agg CheckTail Check Lipid Tail Length (C12 vs C16) Leakage->CheckTail CheckpKa Check Headgroup pKa NoRelease->CheckpKa CheckZeta Check Zeta Potential Agg->CheckZeta Action_Tail Switch to longer tails (C16/C18) for better packing CheckTail->Action_Tail Tails < C14 CheckChol Is Cholesterol present? CheckTail->CheckChol Tails OK Action_Chol Add 10-20 mol% Cholesterol (Stabilizes fluid phase) CheckChol->Action_Chol No Action_Morph Switch Morpholino (pKa ~6) to Amino (pKa ~9) derivative CheckpKa->Action_Morph Trigger pH too low CheckPEG PEG % > 5%? CheckpKa->CheckPEG pKa OK Action_PEG Reduce PEG to <3% (Steric shielding prevents flip) CheckPEG->Action_PEG Yes Action_Buffer Adjust Buffer Ionic Strength (Avoid PBS during extrusion) CheckZeta->Action_Buffer

Caption: Decision tree for diagnosing stability and release failures in conformational-switch liposomes.

Critical Optimization Parameters

Lipid Tail Length & Packing

The "flip" mechanism relies on the disruption of the hydrophobic core.

  • Observation: Short tails (C10-C12) release faster but leak at neutral pH. Long tails (C16-C18) are stable but require a stronger pH drop to trigger release.

  • Recommendation: Use Palmitoyl (C16) chains for the best balance of serum stability and acid-sensitivity.

Headgroup pKa Tuning

The specific cyclohexanol derivative determines the pH threshold.

Derivative TypeApprox pKaTrigger pH RangeApplication
Trans-2-aminocyclohexanol ~9.0 - 9.5< 8.0Very sensitive; difficult to keep stable in blood.
Trans-2-morpholinocyclohexanol ~5.5 - 6.0< 5.5Ideal for late endosomes/lysosomes.
N-Methyl-aminocyclohexanol ~7.5 - 8.0< 7.0Early endosome targeting; tumor microenvironment.
Helper Lipid Ratios

Unlike CHEMS/DOPE systems which require high DOPE content (often >40%), Fliposomes are potent.

  • Standard Ratio: Flipid / POPC / PEG-Ceramide[1][2][3][4]

  • Starting Point: 50 : 45 : 5 (mol %)[1]

  • Adjustment: If leaking, reduce Flipid to 30% and increase POPC.

Standard Operating Procedures (SOPs)

SOP-01: ANTS/DPX Leakage Assay

Use this protocol to quantify the "Flip" efficiency.

Principle: ANTS (fluorophore) and DPX (quencher) are co-encapsulated. They are non-fluorescent inside the liposome due to collisional quenching. Upon release and dilution, ANTS fluoresces.

Materials:

  • ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)

  • DPX (p-xylene-bis-pyridinium bromide)

  • Sephadex G-75 columns

Protocol:

  • Hydration: Hydrate lipid film with 12.5 mM ANTS / 45 mM DPX in 20 mM HEPES, pH 7.4. (Ensure osmolarity matches your external buffer, approx 300 mOsm).

  • Extrusion: Extrude through 100 nm polycarbonate filters (11 passes).

  • Purification: Pass through Sephadex G-75 spin column to remove unencapsulated dye.

  • Assay Setup:

    • Place 2 mL of buffer (various pH levels: 4.0, 5.0, 6.0, 7.4) in a cuvette.

    • Add 20 µL liposomes.

  • Measurement:

    • Excitation: 360 nm | Emission: 530 nm.

    • Record Fluorescence (

      
      ).[5]
      
    • Add 20 µL 10% Triton X-100 (lyses all vesicles) to get Max Fluorescence (

      
      ).
      
  • Calculation:

    
    
    

Frequently Asked Questions (FAQs)

Q1: My Fliposomes precipitate immediately upon hydration. Why? A: The trans-cyclohexanol derivatives can be quite hydrophobic depending on the tail length.

  • Fix: Ensure hydration temperature is 10°C above the transition temperature (Tm) of the phospholipid. For C16 tails, hydrate at >60°C. If aggregation persists, increase the PEG-lipid content to 5-8% temporarily to aid dispersion.

Q2: I see release at pH 7.4 after 24 hours (approx 20%). Is this normal? A: For "Flipids," a baseline leakage of 10-20% over 24h is common if the lipid tails are too short (C12).

  • Fix: Switch to a C16 or C18 derivative. Alternatively, incorporate Cholesterol (10-20 mol%) . Note: Cholesterol stiffens the membrane, so you may need a slightly lower pH to trigger the flip.

Q3: Can I use DSPE-PEG2000 instead of PEG-Ceramide? A: Proceed with caution. DSPE-PEG2000 has a long anchor that stays in the membrane. It stabilizes the bilayer so well that it might inhibit the conformational flip from disrupting the membrane.

  • Recommendation: Use PEG-Ceramide (C16 or C20) . Ceramide PEGs have weaker hydrophobic anchors and can "shed" from the liposome over time, restoring pH sensitivity after the particle reaches the target tissue.

Q4: How do I store these lipids? A: Cyclohexanol derivatives with amino groups are prone to oxidation and hydrolysis if kept in solution.

  • Storage: Store as lyophilized powder at -20°C under Argon. If in chloroform, use within 1 month.

References

  • Liu, X., et al. (2012). "Fliposomes: pH-triggered conformational flip of new trans-2-aminocyclohexanol-based amphiphiles causes instant cargo release in liposomes."[4] Journal of Liposome Research, 22(4), 319–328.[4]

  • Samoshina, N. M., et al. (2011). "Fliposomes: pH-Sensitive Liposomes Containing a trans-2-morpholinocyclohexanol-Based Lipid That Performs a Conformational Flip and Triggers an Instant Cargo Release in Acidic Medium." Pharmaceutics, 3(3), 379–405.

  • Zheng, Y., et al. (2018). "Fliposomes: trans-2-aminocyclohexanol-based amphiphiles as pH-sensitive conformational switches of liposome membrane - a structure-activity relationship study." Chemistry and Physics of Lipids, 210, 129-141.[6]

  • Brazdova, B., et al. (2008). "trans-2-Aminocyclohexanol as a pH-sensitive conformational switch in lipid amphiphiles."[7] Chemical Communications, (39), 4774-4776.[7]

Sources

Optimization

Technical Support Center: Resolving Purification Issues of Amine-Containing Lipid Precursors

Welcome to the technical support center dedicated to addressing the purification challenges of amine-containing lipid precursors. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the purification challenges of amine-containing lipid precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating and purifying these critical molecules. The inherent basicity and amphiphilic nature of amine-containing lipids often lead to complex purification profiles. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these common issues effectively.

I. General Troubleshooting and FAQs

This section addresses broad challenges in handling and purifying amine-containing lipid precursors, focusing on preventing degradation and making informed decisions about purification strategies.

Q1: My amine-containing lipid precursor appears to be degrading during purification or storage. What are the common causes and prevention strategies?

A1: Degradation of amine-containing lipids is a frequent issue, primarily driven by oxidation and hydrolysis.

  • Oxidation: Lipids with unsaturated acyl chains are particularly susceptible to oxidation. The presence of tertiary amines can sometimes lead to N-oxidation, which can result in impurities that are difficult to remove.[1]

    • Prevention Strategies:

      • Inert Atmosphere: Always work under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2] Purge all solvents and reaction vessels thoroughly.

      • Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents, especially during long-term storage.[2]

      • Light Protection: Use amber vials or wrap your containers in aluminum foil to prevent photo-oxidation.[2]

      • Low Temperatures: Perform purification steps and store your purified lipid at low temperatures (-20°C or -80°C) to slow down degradation rates.[3][4]

  • Hydrolysis: The ester linkages present in many lipid precursors are prone to hydrolysis, which can be catalyzed by acidic or basic conditions.

    • Prevention Strategies:

      • pH Control: Maintain a neutral pH during aqueous workups and purifications whenever possible. Use buffered solutions if your molecule is sensitive to pH changes.[2][3]

      • Anhydrous Conditions: Use dry solvents and reagents to minimize water-driven hydrolysis.

Q2: I am unsure which purification technique to choose for my specific amine-containing lipid precursor. What factors should I consider?

A2: The choice of purification method depends on the specific properties of your lipid precursor, including its polarity, pKa, stability, and the nature of the impurities. The following decision tree can guide your selection process:

G start Crude Amine-Containing Lipid Precursor is_solid Is the precursor a solid? start->is_solid pka_diff Significant pKa difference from impurities? start->pka_diff Liquid/Oil is_stable Is it thermally stable? is_solid->is_stable Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallize Attempt Recrystallization is_stable->recrystallize Yes is_stable->chromatography No extraction Consider Liquid-Liquid Extraction pka_diff->chromatography No pka_diff->extraction Yes G start Crude Mixture in Organic Solvent add_acid Wash with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_impurities Organic Layer: Neutral/Acidic Impurities separate1->organic_impurities Discard aqueous_amine Aqueous Layer: Protonated Amine Salt separate1->aqueous_amine basify Basify Aqueous Layer (e.g., 1M NaOH) aqueous_amine->basify extract_again Extract with Fresh Organic Solvent basify->extract_again final_product Organic Layer: Pure Amine-Lipid extract_again->final_product

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Distinguishing cis- and trans-2-Aminocyclohexanol via 1H NMR Coupling Constants

Executive Summary For researchers characterizing aminocyclohexanol derivatives, stereochemical assignment is a critical bottleneck. While X-ray crystallography is definitive, it is resource-intensive.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers characterizing aminocyclohexanol derivatives, stereochemical assignment is a critical bottleneck. While X-ray crystallography is definitive, it is resource-intensive. 1H NMR spectroscopy offers a rapid, self-validating alternative based on the Karplus relationship.

The Core Differentiator:

  • Trans-isomer: Characterized by a large vicinal coupling constant (

    
     Hz)  between the methine protons (H1 and H2). This results from a stable diequatorial conformer where the protons are trans-diaxial (
    
    
    
    dihedral angle).
  • Cis-isomer: Characterized by a small vicinal coupling constant (

    
     Hz) . The protons exist in an axial-equatorial relationship (
    
    
    
    dihedral angle) regardless of the ring flip.

Part 1: Methodology Comparison

Before detailing the NMR protocol, it is essential to contextualize why


-coupling analysis is the preferred first-line method compared to alternatives.
Feature1H NMR (

-Coupling)
NOESY (2D NMR) X-Ray Crystallography Derivatization (Oxazolidinone)
Primary Mechanism Through-bond spin-spin coupling (Karplus)Through-space dipolar couplingElectron density diffractionChemical locking of conformation
Sample Requirement ~2-10 mg in solution~10-20 mg (high conc. needed)Single Crystal (solid state)Additional synthetic step required
Time to Result < 15 mins1-4 hoursDays to WeeksDays (synthesis + purification)
Ambiguity Risk Low (if multiplets resolved)Medium (requires assignment)ZeroLow
Cost Efficiency High MediumLowLow

Verdict:


-coupling analysis is the most efficient method for routine screening of 2-aminocyclohexanol diastereomers, provided the methine signals are not obscured.

Part 2: Theoretical Framework & Mechanism

The Karplus Equation & Conformational Analysis

The magnitude of the vicinal coupling constant (


) is strictly dependent on the dihedral angle (

) between the two protons.


The Trans-Isomer (Diequatorial Preference)

In trans-2-aminocyclohexanol, the bulky amino (-NH


) and hydroxyl (-OH) groups prefer the equatorial  positions to avoid 1,3-diaxial steric strain.
  • Substituents: Equatorial / Equatorial[1]

  • Protons (H1, H2): Axial / Axial

  • Dihedral Angle:

    
     (Anti-periplanar)
    
  • Resulting

    
    : Large (9--12 Hz) 
    
The Cis-Isomer (Ring Flip Equilibrium)

The cis-isomer exists in equilibrium between two chair conformations. In either conformer, one substituent is axial and the other is equatorial.[1]

  • Substituents: Axial / Equatorial

    
     Equatorial / Axial
    
  • Protons (H1, H2): Equatorial / Axial

    
     Axial / Equatorial
    
  • Dihedral Angle:

    
     (Gauche)
    
  • Resulting

    
    : Small (2--5 Hz) 
    

Part 3: Experimental Data & Spectral Characteristics

The following table summarizes the expected NMR parameters for the methine protons (CH-NH


 and CH-OH).
Table 1: Diagnostic 1H NMR Parameters
ParameterTrans-2-Aminocyclohexanol Cis-2-Aminocyclohexanol
Dominant Conformation Diequatorial (

)
Equilibrium (

)
H1-H2 Relationship Diaxial (

)
Axial-Equatorial (

)

Value
9.0 -- 12.0 Hz 2.0 -- 5.0 Hz
Multiplet Appearance ddd or td (Wide splitting)q, dt, or br s (Narrow splitting)
Chemical Shift (

)
Typically 2.4 -- 3.2 ppm Often slightly downfield of trans
Solvent Effect Stable

in CDCl

and D

O

represents time-averaged conformers

Note on Chemical Shifts: While axial protons (as in the trans isomer) are generally shielded (upfield) relative to equatorial protons, the inductive effects of the N and O atoms dominate. Therefore, coupling constants are a more reliable indicator than chemical shift alone.

Part 4: Experimental Protocol

Step 1: Sample Preparation
  • Solvent Choice:

    • CDCl

      
      :  Recommended. Allows observation of OH/NH protons (broad singlets) and stabilizes the intramolecular H-bond in the trans isomer.
      
    • D

      
      O:  Use if solubility in chloroform is poor. Note that OH/NH protons will exchange and disappear, simplifying the spectrum but removing H-bonding stabilization.
      
  • Concentration: Prepare a solution of ~5–10 mg in 0.6 mL solvent. High viscosity causes line broadening, obscuring fine splitting.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Scans (NS): 16–64 scans (sufficient for >5 mg).

  • Acquisition Time (AQ): Ensure AQ > 3.0 seconds to resolve small couplings.

  • Processing: Apply a window function (LB = 0.3 Hz) or Gaussian multiplication to enhance resolution.

Step 3: Data Interpretation Workflow
  • Locate the Methine Protons: Look for signals between 2.4 ppm and 3.8 ppm .

    • H-C-N: Typically 2.4 -- 2.8 ppm.

    • H-C-O: Typically 3.1 -- 3.8 ppm (deshielded by Oxygen).

  • Analyze the Splitting:

    • Measure the width (in Hz) between the outermost peaks of the multiplet.

    • If the width is > 20 Hz, it likely contains a large diaxial coupling.

  • Calculate

    
    : 
    
    • Identify the repeating spacing.

    • Decision: Is the largest spacing > 9 Hz?

Part 5: Decision Logic (Visualization)

The following diagram illustrates the logical flow for assigning stereochemistry based on the experimental data obtained.

G cluster_0 Validation Checks Start Acquire 1H NMR Spectrum (CDCl3 or D2O) Locate Locate Methine Protons (H-C-O and H-C-N) Range: 2.4 - 3.8 ppm Start->Locate Analyze Analyze Multiplet Splitting Measure J(H1, H2) Locate->Analyze Decision Is J(vicinal) > 8 Hz? Analyze->Decision Trans TRANS Isomer (Diequatorial Conformation) Protons are Diaxial Decision->Trans Yes (9-12 Hz) Cis CIS Isomer (Axial/Equatorial Equilibrium) Protons are Ax/Eq Decision->Cis No (2-5 Hz) Check1 Verify no overlap with solvent peaks Check2 Ensure sharp lines (Shimming)

Figure 1: Decision tree for stereochemical assignment of 2-aminocyclohexanol using 1H NMR coupling constants.

References

  • Mendoza, O. J., et al. (2022).[2] "Exploration of New Trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches." Westmont College / University of the Pacific. Link

  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Referencing Karplus Equation and Cyclohexane Conformational Analysis).

  • ChemicalBook. (n.d.). "2-Aminocyclohexanol 1H NMR Spectrum." (Provides reference spectra for chemical shift ranges). Link

  • Reich, H. J. (2017).[4] "Spin-Spin Splitting: J-Coupling." University of Wisconsin-Madison. (Authoritative source on Karplus relationships and coupling constants). Link

  • BenchChem. (2025). "Distinguishing cis- and trans-2-Bromocyclohexanol Isomers Using NMR Spectroscopy." (Comparative methodology for 1,2-disubstituted cyclohexanes). Link

Sources

Comparative

A Researcher's Guide to Validating pH-Induced Conformational Flips Using NMR Titration Curves

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein conformation in response to environmental cues like pH is paramount. These structural transitions, or "flips,"...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein conformation in response to environmental cues like pH is paramount. These structural transitions, or "flips," can dictate a protein's function, stability, and interaction with other molecules, making their characterization a critical aspect of modern biological and pharmaceutical research.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for elucidating these dynamic processes at an atomic level.[3][4] This guide provides an in-depth, experience-driven comparison of NMR titration for validating pH-induced conformational changes, complete with experimental protocols and data interpretation strategies.

The Principle: How NMR Titration Unveils Conformational Secrets

At its core, NMR spectroscopy is exquisitely sensitive to the local chemical environment of atomic nuclei.[4] When a protein undergoes a conformational change, the spatial arrangement of its atoms is altered, leading to changes in the magnetic shielding of nearby nuclei. This, in turn, results in a change in their resonance frequency, or "chemical shift."[5]

A pH titration experiment leverages this principle by systematically varying the pH of a protein sample and acquiring an NMR spectrum at each step.[3][6] As the pH changes, ionizable residues (like aspartic acid, glutamic acid, histidine, lysine, and arginine) gain or lose protons.[2][7] This change in protonation state can directly influence the chemical shifts of nearby nuclei.[1][2] More importantly, if this protonation event triggers a larger conformational flip, the chemical shifts of many nuclei throughout the protein can be affected, even those distant from the initial ionization site.[7]

By plotting the chemical shifts of specific resonances against the pH, we obtain a titration curve. The inflection point of this sigmoidal curve reveals the pKa value of the ionizing group responsible for the observed changes.[1][2] A significant deviation of a residue's pKa from its standard value in a random coil peptide is a strong indicator that it is involved in or influenced by a specific structural environment. Furthermore, the observation of widespread chemical shift perturbations (CSPs) across the protein as a function of pH provides direct evidence of a global conformational change.[7]

The NMR Titration Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for a successful NMR pH titration experiment. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Isotopically Labeled Protein Buffer Select Appropriate Buffer System Prep->Buffer Sample Prepare NMR Sample Buffer->Sample Initial Acquire Initial Spectrum (e.g., 15N-HSQC) Sample->Initial Titrate Titrate with Acid/Base Initial->Titrate Measure Measure pH Titrate->Measure Acquire Acquire Spectrum at Each pH Point Measure->Acquire Acquire->Titrate Process Process Spectra Acquire->Process Track Track Chemical Shift Perturbations (CSPs) Process->Track Plot Plot Δδ vs. pH Track->Plot Fit Fit Data to Henderson-Hasselbalch Equation Plot->Fit Interpret Interpret pKa and Conformational Change Fit->Interpret

Caption: A streamlined workflow for validating pH-induced conformational changes using NMR titration.

1. Sample Preparation: The Foundation of a Robust Experiment

  • Isotopically Labeled Protein: For proteins larger than ~10 kDa, uniform isotopic labeling with ¹⁵N and/or ¹³C is essential.[4] This allows for the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N HSQC, which provides a unique signal for each backbone amide proton. This level of resolution is critical for tracking site-specific changes.

  • Buffer Selection: The choice of buffer is crucial. It must have a pKa that is well-separated from the expected pKa values of the protein's ionizable residues to avoid overlapping buffer signals and interference with the titration. A common strategy is to use a mixture of buffers with different pKa values to cover a wide pH range. It is also important to maintain a constant ionic strength throughout the titration to minimize non-specific electrostatic effects.[8]

  • NMR Sample Preparation: The protein is dissolved in the chosen buffer system, typically containing 5-10% D₂O for the deuterium lock. The initial protein concentration should be sufficient to obtain good signal-to-noise in a reasonable amount of time (e.g., 50-500 µM).[9]

2. Data Acquisition: Capturing the Conformational Flip in Action

  • Initial Spectrum: An initial high-quality spectrum (e.g., a ¹H-¹⁵N HSQC) is recorded at the starting pH. This serves as the reference against which all subsequent spectra will be compared.

  • Titration: Small aliquots of a concentrated acid (e.g., HCl) or base (e.g., NaOH) are added directly to the NMR tube.[9][10] It is critical to ensure thorough mixing after each addition.[11]

  • pH Measurement: After each addition, the pH of the sample is accurately measured using a calibrated pH meter with a micro-electrode.

  • Spectral Acquisition: A spectrum is acquired at each pH point. The series of spectra will show the progressive movement of peaks as the pH changes.

3. Data Analysis: From Raw Data to Mechanistic Insight

  • Spectral Processing: All spectra are processed identically to ensure consistency.

  • Tracking Chemical Shift Perturbations (CSPs): The chemical shifts of well-resolved peaks are tracked across the series of spectra. The combined chemical shift perturbation (Δδ) is often calculated using a weighted average to account for the different chemical shift ranges of ¹H and ¹⁵N.

  • Plotting and Fitting: The Δδ for each tracked residue is plotted against the measured pH. These data are then fitted to the Henderson-Hasselbalch equation (or a modified version for cooperative transitions) to extract the apparent pKa value.[12]

  • Interpretation: The determined pKa values are compared to standard values. Significant deviations suggest the involvement of that residue in a specific structural context. Mapping the residues with large CSPs onto the protein structure can reveal the extent and nature of the conformational change.[7]

Interpreting the Titration Curve: What the Data Tells You

The shape and behavior of the NMR titration curve provide a wealth of information about the pH-induced conformational transition.

TitrationCurve cluster_data NMR Titration Data cluster_analysis Data Analysis & Interpretation cluster_exchange Exchange Regime CSP Chemical Shift Perturbation (Δδ) Plot Plot Δδ vs. pH CSP->Plot pH pH pH->Plot Fit Fit to Henderson-Hasselbalch Plot->Fit Fast Fast Exchange Plot->Fast Intermediate Intermediate Exchange Plot->Intermediate Slow Slow Exchange Plot->Slow pKa Determine Apparent pKa Fit->pKa Conformational_State Infer Conformational State pKa->Conformational_State

Caption: The logical flow from NMR titration data to the interpretation of conformational states.

The exchange rate between the two conformational states (protonated and deprotonated) relative to the NMR timescale dictates the appearance of the spectra:

  • Fast Exchange: A single, population-weighted average peak is observed that shifts continuously as the pH changes. This is the most common scenario and leads to smooth, sigmoidal titration curves.[5]

  • Intermediate Exchange: The resonance broadens significantly and may even disappear into the baseline near the pKa. This line broadening provides information about the kinetics of the conformational exchange.[5]

  • Slow Exchange: Two distinct peaks are observed, one for each conformational state. As the pH is titrated, the intensity of one peak decreases while the other increases. This provides a direct measure of the population of each state.

Comparison with Alternative Techniques

While NMR is a powerful tool, it's important to consider its place among other biophysical methods for studying pH-induced conformational changes.

TechniqueStrengthsLimitations
NMR Spectroscopy - Atomic resolution- Site-specific pKa determination- Information on dynamics and exchange rates- Requires higher protein concentrations- Limited by protein size- Can be time-consuming
Circular Dichroism (CD) - Sensitive to changes in secondary structure- Requires low protein concentration- Relatively fast- Provides global, not site-specific, information- Less sensitive to tertiary structure changes
Fluorescence Spectroscopy - High sensitivity- Can use intrinsic (e.g., tryptophan) or extrinsic probes- Can provide information on local environment changes- Information is limited to the location of the fluorophore- Extrinsic probes can perturb the protein structure
Small-Angle X-ray Scattering (SAXS) - Provides information on the overall shape and size of the protein in solution- Can detect large-scale conformational changes- Low resolution- Does not provide atomic-level detail
Differential Scanning Fluorimetry (DSF) - High-throughput screening for changes in protein stability- Can infer conformational changes that affect thermal stability- Indirect measure of conformational change- Limited to changes that alter protein stability
Case Study: Unveiling a pH-Dependent Switch in a Hypothetical Enzyme

Consider a hypothetical enzyme that is active at acidic pH but inactive at neutral pH. An NMR pH titration experiment reveals the following:

  • The ¹H-¹⁵N HSQC spectrum shows widespread chemical shift perturbations as the pH is raised from 6.0 to 8.0.

  • Several aspartate and glutamate residues show pKa values that are significantly elevated compared to their standard values.

  • Residues in the active site and at a distant allosteric site both exhibit large CSPs with a similar apparent pKa.

This data strongly supports a model where the deprotonation of specific acidic residues triggers a concerted conformational change that propagates from the allosteric site to the active site, leading to inactivation. The elevated pKa values suggest that these residues are involved in stabilizing salt bridges in the active, low-pH conformation.

Conclusion: A Self-Validating System for Unraveling Protein Dynamics

NMR titration is more than just a method for measuring pKa values; it is a self-validating system for characterizing pH-induced conformational flips. The ability to simultaneously obtain site-specific pKa values, identify the regions of the protein undergoing structural changes, and gain insights into the kinetics of the transition provides a rich dataset for building and testing mechanistic hypotheses.[13][14] By integrating NMR data with results from complementary techniques, researchers can develop a comprehensive understanding of how pH modulates protein structure and function, a critical step in both fundamental biological research and the development of novel therapeutics.

References

  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. Available from: [Link]

  • pKa determination by 1H NMR spectroscopy – An old... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. Available from: [Link]

  • Titration DB: Storage and analysis of NMR-monitored protein pH titration curves. Oxford Academic. Available from: [Link]

  • Titration_DB: Storage and analysis of NMR-monitored protein pH titration curves. UBC Chemistry. Available from: [Link]

  • Characterization of pH titration shifts for all the nonlabile proton resonances a protein by two-dimensional NMR: the case of mouse epidermal growth factor. PubMed. Available from: [Link]

  • Titrations without the additions: The efficient determination of pKa values using NMR imaging techniques. The University of Liverpool Repository. Available from: [Link]

  • Guidelines for NMR Measurements for Determination of High and Low pKa Values. ResearchGate. Available from: [Link]

  • Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ACS Publications. Available from: [Link]

  • NMR Determination of Protein pKa Values in the Solid State. PMC. Available from: [Link]

  • An introduction to NMR-based approaches for measuring protein dynamics. PMC. Available from: [Link]

  • Determination of the pH dependency of chemical shifts. Lund University. Available from: [Link]

  • Validation of NMR protein structures using structural... Posters - F1000Research. Available from: [Link]

  • The measurement of binding affinities by NMR chemical shift perturbation. PMC. Available from: [Link]

  • Validation of protein structures derived by NMR spectroscopy. ResearchGate. Available from: [Link]

  • The measurement of binding affinities by NMR chemical shift perturbation. ResearchGate. Available from: [Link]

  • Monitor conformational changes in a protein influenced by pH?. ResearchGate. Available from: [Link]

  • NMR titration for studying isomer-specific supramolecular complexation of biogenic substances. Research Trends. Available from: [Link]

  • What are some alternatives to NMR spectroscopy to study protein structures?. Quora. Available from: [Link]

  • NMR studies of pH-dependent conformational polymorphism of alternating (C-T)n sequences. PMC. Available from: [Link]

  • An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. NIH. Available from: [Link]

  • In situ light-driven pH modulation for NMR studies. bioRxiv. Available from: [Link]

  • NMR-Based Methods for Protein Analysis. ACS Publications. Available from: [Link]

  • A simulation-guided “swapping” protocol for NMR titrations to study protein–protein interactions. ResearchGate. Available from: [Link]

  • A fully automated pH–NMR titration set-up for protonation studies. RSC Publishing. Available from: [Link]

  • Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. PMC. Available from: [Link]

  • Contributions of chemical exchange to NMR-titration curves. Simulation... ResearchGate. Available from: [Link]

  • Rates of exchange and NMR. UVic. Available from: [Link]

  • Titration Analysis. NMRFx Analyst. Available from: [Link]

  • NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. ScienceDirect. Available from: [Link]

Sources

Validation

catalytic efficiency of trans-2-aminocyclohexanol vs. bisoxazoline (BOX) ligands

Executive Summary In the landscape of asymmetric catalysis, the choice between ** trans-2-aminocyclohexanol** derivatives and bisoxazoline (BOX) ligands represents a decision between rigid, bifunctional scaffolds and mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric catalysis, the choice between ** trans-2-aminocyclohexanol** derivatives and bisoxazoline (BOX) ligands represents a decision between rigid, bifunctional scaffolds and modular,


-symmetric chelation .
  • ** trans-2-Aminocyclohexanol** excels in organometallic additions (e.g., organozinc chemistry) where ligand acceleration and secondary interactions (H-bonding) drive stereoselectivity. It is cost-effective and robust but often requires derivatization (e.g., to sulfonamides or Schiff bases) to prevent non-selective background reactions.

  • BOX Ligands are the "privileged" choice for Lewis Acid catalysis (Cu, Zn, Mg). Their

    
     symmetry minimizes the number of competing transition states, making them superior for reactions like the Henry reaction, Diels-Alder, and cyclopropanations.
    

This guide objectively compares their catalytic efficiencies, supported by mechanistic insights and experimental protocols.

Part 1: Structural & Mechanistic Foundations

trans-2-Aminocyclohexanol: The Rigid Scaffold

The efficacy of trans-2-aminocyclohexanol stems from the cyclohexane chair conformation . The trans-diequatorial orientation of the amine and hydroxyl groups locks the metal center into a fixed geometry.

  • Coordination: Typically bidentate (

    
    ).
    
  • Mechanism: Often operates via bifunctional catalysis or ligand acceleration . In organozinc additions, the ligand breaks the stable (and unreactive) zinc oligomers into reactive monomeric chiral species.

  • Key Advantage: The hydroxyl group can act as a proton shuttle or H-bond donor, stabilizing transition states in a way

    
    -ligands cannot.
    
Bisoxazoline (BOX): The Symmetric Chelator

BOX ligands are defined by two oxazoline rings connected by a linker (methylene, pyridine, etc.).

  • Coordination: Bidentate (

    
    ) or Tridentate (
    
    
    
    for PyBOX).
  • Mechanism: Chelation control . The ligand creates a distinct "chiral pocket" around the metal. The

    
     symmetry simplifies the transition state analysis—there are fewer diastereomeric pathways for the substrate to traverse.
    
  • Key Advantage: Highly tunable bite angle and steric bulk (e.g.,

    
    -Bu vs. Ph groups on the oxazoline ring) allow for precise optimization of the chiral environment.
    
Mechanistic Visualization

LigandMechanism cluster_Amino trans-2-Aminocyclohexanol System cluster_BOX Bisoxazoline (BOX) System Amino Amino Alcohol Ligand Zn_Complex Zn-Alkoxide Complex Amino->Zn_Complex + R2Zn TS_Amino Bifunctional TS (Ligand Acceleration) Zn_Complex->TS_Amino + Substrate BOX BOX Ligand Cu_Complex Cu(II)-Lewis Acid BOX->Cu_Complex + Cu(OTf)2 TS_BOX Chelation Control TS (C2 Symmetry) Cu_Complex->TS_BOX + Substrate

Figure 1: Mechanistic divergence. Amino alcohols often rely on modifying the reactivity of the metal alkyl (ligand acceleration), while BOX ligands create a static chiral Lewis Acid environment.

Part 2: Comparative Case Studies

Case Study A: Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is the "litmus test" for ligand efficiency in organozinc chemistry.

Featuretrans-2-Aminocyclohexanol (Derivatives)Bisoxazoline (BOX) Ligands
Role Dominant. Acts as a ligand accelerator.[1]Secondary. Effective but less active.
Typical Yield >95%80–90%
Enantioselectivity (ee) 95–99% (e.g., WAAL, Sulfonamides)60–85% (Requires sidearms for high ee)
Catalyst Loading Low (1–5 mol%)Moderate (5–10 mol%)
Mechanism Formation of hetero-bimetallic Zn-O-Zn transition state.Lewis acid activation of aldehyde.

Verdict: Amino Alcohols Win. The trans-2-aminocyclohexanol scaffold (and its sulfonamide derivatives) induces a "ligand-accelerated catalysis" effect that BOX ligands cannot replicate efficiently in this specific transformation.

Case Study B: The Asymmetric Henry Reaction (Nitroaldol)

The coupling of nitromethane with aldehydes to form


-nitroalcohols.[2]
Featuretrans-2-Aminocyclohexanol (Cu-Complex)Bisoxazoline (BOX) Ligands (Cu-Complex)
Role Good. Often requires Schiff base derivatization.Excellent. The industry standard.
Typical Yield 70–90%85–98%
Enantioselectivity (ee) 80–90%90–99%
Substrate Scope Moderate (sensitive to sterics).Broad (aromatic, aliphatic, heteroaromatic).
Predictability Variable (depends on H-bonding network).High (defined square-planar geometry).

Verdict: BOX Ligands Win. The Cu(II)-BOX complexes provide a rigid, predictable square-planar geometry that effectively shields one face of the aldehyde, leading to superior ee values.

Part 3: Experimental Protocols

Protocol 1: Cu(II)-BOX Catalyzed Henry Reaction

Standard for high enantioselectivity in nitroaldol reactions.

Reagents:

  • Ligand: (S,S)-Ph-BOX (2,2'-isopropylidenebis[4-phenyl-2-oxazoline])

  • Metal Source: Cu(OTf)

    
    [3][4][5][6]
    
  • Substrate: Benzaldehyde, Nitromethane[2][7][8]

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, combine Cu(OTf)

    
     (0.10 mmol) and (S,S)-Ph-BOX (0.11 mmol). Add anhydrous Ethanol (2 mL). Stir for 1 hour at room temperature. The solution should turn deep blue/green.
    
  • Substrate Addition: Cool the mixture to 0°C. Add nitromethane (10 mmol, 10 equiv) followed by benzaldehyde (1.0 mmol).

  • Reaction: Stir at 0°C for 24–48 hours. Monitor by TLC (SiO

    
    , Hexane/EtOAc 4:1).
    
  • Quench: Filter the reaction mixture through a short plug of silica gel to remove the copper catalyst. Wash with Et

    
    O.
    
  • Purification: Concentrate the filtrate and purify via flash chromatography.

Critical Checkpoint: Ensure the BOX ligand is free of hydrolyzed impurities (open chain amides), which drastically lower ee.

Protocol 2: trans-2-Aminocyclohexanol Catalyzed Et Zn Addition

Based on the Noyori/Yoshioka WAAL system.

Reagents:

  • Ligand: N-Tosyl-trans-2-aminocyclohexanol (3 mol%)

  • Reagent: Diethylzinc (1.0 M in hexane)[6]

  • Substrate: Benzaldehyde[2][6][7][8][9][10]

Step-by-Step Workflow:

  • Ligand Activation: In a dry flask under Argon, dissolve the sulfonamide ligand (0.03 mmol) in Toluene (3 mL).

  • Zinc Addition: Add Et

    
    Zn (2.2 mmol) at room temperature. Stir for 20 minutes. Note: Ethane gas evolution will be observed.
    
  • Aldehyde Addition: Cool to 0°C. Add benzaldehyde (1.0 mmol) slowly via syringe pump (or dropwise) over 10 minutes.

  • Reaction: Stir at 0°C for 4–12 hours. The yellow color indicates the active species.

  • Quench: Carefully add saturated NH

    
    Cl (aq). Caution:  Residual Et
    
    
    
    Zn is pyrophoric.
  • Workup: Extract with Et

    
    O, dry over MgSO
    
    
    
    , and concentrate.

Part 4: Workflow Visualization

ExperimentalWorkflow Start Select Reaction Type Henry Henry Reaction (Nitroaldol) Start->Henry EtZn Diethylzinc Addition Start->EtZn Prep_BOX Pre-complex Cu(OTf)2 + BOX (1 h, EtOH) Henry->Prep_BOX Cool Cool to 0°C Prep_BOX->Cool Add_Sub Add R-CHO + MeNO2 Cool->Add_Sub Result_Henry High ee (90%+) Lewis Acid Mechanism Add_Sub->Result_Henry Prep_Amino Mix Amino Alcohol + Et2Zn (In situ formation) EtZn->Prep_Amino Add_Ald Add Aldehyde (Slow addition) Prep_Amino->Add_Ald Result_EtZn High Yield/ee Ligand Accelerated Add_Ald->Result_EtZn

Figure 2: Decision tree for ligand selection and experimental workflow based on reaction type.

References

  • Evans, D. A., et al. (1999). "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society. Link

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition. Link

  • Marques, F. A., et al. (2014). "Stereoselective Addition of Diethylzinc to Aldehydes Using Chiral

    
    -Hydroxy-2-oxazolines as Catalysts." Journal of the Brazilian Chemical Society.[11] Link
    
  • Desimoni, G., et al. (2006). "Bis(oxazoline)-Copper Complexes: Effect of the Linker on Stereoselectivity." Chemical Reviews. Link

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[2][8][10] European Journal of Organic Chemistry. Link

Sources

Comparative

Publish Comparison Guide: Cytotoxicity &amp; Performance of TACH-Based "Fliposomes" vs. Standard Carriers

This guide provides a technical evaluation of trans-2-aminocyclohexanol (TACH) based liposomes—often referred to as "Fliposomes" —comparing their cytotoxicity and performance against standard cationic (e.g., DOTAP) and s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of trans-2-aminocyclohexanol (TACH) based liposomes—often referred to as "Fliposomes" —comparing their cytotoxicity and performance against standard cationic (e.g., DOTAP) and stealth (e.g., DSPC/PEG) carriers.

Executive Summary: The Conformational Switch Advantage

Conventional pH-sensitive liposomes (e.g., DOPE/CHEMS) rely on phase transitions (lamellar to hexagonal) that are often slow or leaky. TACH-based liposomes utilize a distinct mechanism: a protonation-triggered conformational switch (the "Flipid" mechanism).[1]

Upon acidification (pH < 6.0), the TACH moiety undergoes a chair-chair conformational flip. This mechanical change shortens the effective lipid tail length, perturbing the bilayer packing and triggering rapid payload release.[2][3][4]

Key Comparison Verdict:

  • Cytotoxicity: TACH-based carriers exhibit significantly lower cytotoxicity than cationic standards (DOTAP) and are comparable to neutral "stealth" liposomes (POPC/PEG).

  • Release Efficiency: They match or exceed the endosomal escape efficiency of cationic lipids without the associated membrane destabilization toxicity at physiological pH.

Mechanistic Evaluation: The "Flipid" Switch

To understand the toxicity profile, one must understand the activation mechanism. Unlike cationic lipids that rely on charge interaction (causing non-specific cell membrane damage), TACH lipids remain neutral and stable until activated by the acidic endosomal environment.

Diagram 1: The Protonation-Triggered Conformational Flip

Mechanism of Action for TACH-based Amphiphiles (Flipids)

TACH_Mechanism cluster_phys Physiological pH (7.4) cluster_acid Endosomal pH (< 6.0) Node_Neutral Neutral TACH Lipid (Equatorial Conformation) Node_Stable Stable Bilayer (Cargo Retained) Node_Neutral->Node_Stable Maintains Integrity Node_Proton Protonation of Amino Group Node_Stable->Node_Proton Endocytosis Node_Flip Conformational Flip (Axial Conformation) Node_Proton->Node_Flip H-bond Switch Node_Perturb Membrane Perturbation (Tail Shortening) Node_Flip->Node_Perturb Steric Shift Node_Release Rapid Cargo Release Node_Perturb->Node_Release Leakage

Caption: At pH 7.4, TACH lipids stabilize the bilayer. Protonation triggers a chair-flip, mechanically disrupting the membrane for release.[4][5]

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics from standardized MTT/CCK-8 assays on HeLa and HepG2 cell lines.

Table 1: Cytotoxicity and Stability Profile
FeatureTACH-Based (Fliposomes) Cationic Standard (DOTAP) Stealth Standard (DSPC/PEG)
Primary Lipid Component Morpholino-TACH derivative (Flipid)1,2-Dioleoyl-3-trimethylammonium-propaneDistearoylphosphatidylcholine
Zeta Potential (pH 7.4) Near Neutral (-5 to +5 mV)Highly Positive (> +30 mV)Near Neutral (-10 to 0 mV)
Cell Viability (HeLa, 48h) > 85% (at high lipid conc.)< 60% (Significant toxicity)> 90%
Serum Stability High (Resistance to aggregation)Low (Protein adsorption/Opsonization)High
Mechanism of Toxicity Minimal (Bio-inert headgroup)High (Disrupts anionic cell membranes)Minimal
Endosomal Release Fast (< 5 seconds at pH 5.5) Moderate (Proton sponge effect)Slow/Passive
Analysis of Causality
  • DOTAP Toxicity: The permanent positive charge of DOTAP interacts electrostatically with negatively charged cell membranes and serum proteins, leading to aggregation and non-specific membrane lysis. This results in lower IC50 values (higher toxicity).[6]

  • TACH Safety: TACH lipids are designed to be zwitterionic or neutral at physiological pH. The morpholine headgroup prevents non-specific interactions. Toxicity is only observed at extremely high concentrations, comparable to standard PC (phosphatidylcholine) lipids.

Experimental Protocol: Validating Cytotoxicity

To replicate these findings, follow this self-validating protocol. This workflow ensures that observed toxicity is due to the carrier material, not the payload.

Diagram 2: Cytotoxicity Evaluation Workflow

Step-by-Step Protocol for Comparative MTT Assay

Workflow Step1 1. Lipid Film Hydration (TACH/POPC/PEG vs DOTAP) Step2 2. Extrusion (100nm) & Characterization (DLS/Zeta) Step1->Step2 Step3 3. Cell Seeding (HeLa/HepG2, 5k cells/well) Step2->Step3 Step4 4. Incubation (24-48h) Range: 10 - 200 µM Lipid Step3->Step4 Step5 5. MTT/CCK-8 Addition (Metabolic Activity Readout) Step4->Step5 Step6 6. Absorbance Measurement (OD 570nm) Step5->Step6

Caption: Standardized workflow to isolate carrier cytotoxicity. Critical control: Empty liposomes must be used to assess lipid toxicity.

Detailed Methodologies

1. Liposome Formulation (Fliposomes):

  • Ratio: Mix TACH-lipid (Flipid), POPC, and PEG-Ceramide in a molar ratio of 50:45:5 .

  • Hydration: Dissolve lipids in chloroform, evaporate to a thin film under vacuum/nitrogen. Hydrate with HEPES buffer (pH 7.4).

  • Sizing: Extrude 11 times through 100 nm polycarbonate membranes.

  • Control: Prepare DOTAP/Cholesterol (1:1) and DSPC/Chol/PEG (55:40:5) using the same method.

2. Cytotoxicity Assay (MTT):

  • Seed HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treat cells with serial dilutions of empty liposomes (10 µM to 500 µM total lipid).

  • Incubate for 48 hours at 37°C.

  • Add MTT reagent, incubate 4 hours, dissolve formazan crystals in DMSO.

  • Validation Check: The DSPC/PEG control must show >90% viability. If not, check cell passage number or buffer sterility.

References

  • Liu, X., et al. (2012). "Fliposomes: pH-triggered conformational flip of new trans-2-aminocyclohexanol-based amphiphiles causes instant cargo release in liposomes."[2] Journal of Liposome Research.[2][7]

  • Samoshina, N. M., et al. (2011). "Fliposomes: pH-sensitive liposomes containing a trans-2-morpholinocyclohexanol-based lipid that performs a conformational flip and triggers an instant cargo release in acidic medium." Pharmaceutics.[1][5][7][8][9]

  • Zhang, N., et al. (2015). "trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes." Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Brazdova, B., et al. (2008). "trans-2-Aminocyclohexanol as a pH-sensitive conformational switch in lipid amphiphiles."[10] Chemical Communications.[7][10]

  • Lv, H., et al. (2006). "Toxicity of cationic lipids and cationic polymers in gene delivery." Journal of Controlled Release.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling trans-2-[Cyclohexyl(methyl)amino]cyclohexanol

Executive Summary Trans-2-[Cyclohexyl(methyl)amino]cyclohexanol is a specialized aminocyclohexanol derivative, likely utilized as a pharmaceutical intermediate or research ligand (e.g., in sigma receptor or anesthetic st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Trans-2-[Cyclohexyl(methyl)amino]cyclohexanol is a specialized aminocyclohexanol derivative, likely utilized as a pharmaceutical intermediate or research ligand (e.g., in sigma receptor or anesthetic studies). Due to the presence of a tertiary amine and a secondary alcohol in a trans-configuration, this compound exhibits properties characteristic of corrosive organic bases .

Immediate Hazard Profile:

  • Primary Hazard: Corrosive (Skin/Eye Category 1B/1C) . Causes severe skin burns and eye damage.[1]

  • Secondary Hazard: Acute Toxicity (Oral/Inhalation) . Harmful if swallowed or inhaled.

  • Target Organs: Respiratory tract, mucous membranes, eyes, skin.[1][2][3][4][5][6]

Core Directive: Treat this substance as a high-hazard corrosive. Specific toxicological data is often limited for research-grade intermediates; therefore, Universal Precautions for corrosive amines must be applied.

Part 1: Chemical Identity & Hazard Characterization[3]

PropertyDescription
Chemical Name trans-2-[Cyclohexyl(methyl)amino]cyclohexanol
Functional Groups Secondary Alcohol (-OH), Tertiary Amine (-N(CH₃)(C₆H₁₁))
Molecular Formula C₁₃H₂₅NO
Molecular Weight ~211.35 g/mol
Physical State Solid (typically crystalline) or viscous oil (depending on purity/salt form)
Solubility Soluble in organic solvents (DCM, Methanol, DMSO); sparingly soluble in water (unless as HCl salt)
GHS Classification (Inferred) Danger H314: Causes severe skin burns and eye damage H302: Harmful if swallowed H335: May cause respiratory irritation

Expert Insight: The trans-stereochemistry often enhances biological activity but also increases the potential for specific receptor interactions (e.g., Sigma-1, Muscarinic), necessitating strict containment to prevent inadvertent pharmacological effects.

Part 2: Personal Protective Equipment (PPE) Matrix

Philosophy: The goal is to create a redundant barrier system. Amines can penetrate standard nitrile gloves over time; therefore, double-gloving and frequent changes are mandatory.

PPE Selection by Task[1][8][9]
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory
Receiving & Storage Safety Glasses with Side ShieldsSingle Nitrile Gloves (4 mil)Standard Lab CoatN/A (Sealed Container)
Weighing Solids Chemical Splash Goggles Double Nitrile Gloves (Outer: 4-8 mil)Lab Coat + Chemical Apron Fume Hood (Sash <18")
Solution Preparation Face Shield + Goggles Double Nitrile or Butyl Rubber (if using DCM)Lab Coat + Sleeve Guards Fume Hood (Required)
Spill Cleanup Face Shield + Goggles Silver Shield / Laminate (Chemical Resistant)Tyvek Suit or Chemical ApronFull-Face Respirator (OV/P100 Cartridge) if outside hood
Detailed PPE Rationale
  • Eye Protection : Standard safety glasses are insufficient for corrosive amines. Vapors or dust can bypass side shields. Splash Goggles form a seal, preventing corneal damage (H318).

  • Hand Protection :

    • Nitrile (Disposable) : Good for incidental splash.[7] Change immediately upon contamination.[1][2][3][4][8]

    • Laminate (Silver Shield) : Required for spill cleanup or prolonged handling involving halogenated solvents (DCM), which permeate nitrile rapidly.

  • Respiratory : Always handle within a certified Chemical Fume Hood. If weighing outside a hood (strongly discouraged), use a NIOSH-approved respirator with Organic Vapor (OV) and Particulate (P100) cartridges.

Part 3: Operational Workflows (Step-by-Step)

Receiving & Storage[2]
  • Inspect : Upon arrival, check the container for integrity. Ensure the cap is sealed with Parafilm or electrical tape.

  • Labeling : Mark the container with "CORROSIVE" and "TOXIC" stickers if not already present. Date the receipt.

  • Storage Conditions :

    • Store in a cool, dry place (refer to CoA; typically 2-8°C or -20°C for long-term stability).

    • Segregation : Store with Organic Bases . Do NOT store with Acids (exothermic reaction) or Oxidizers (fire hazard).

    • Atmosphere : Store under inert gas (Argon/Nitrogen) if the amine is sensitive to oxidation or carbonation (CO₂ absorption).

Weighing & Solubilization Protocol

Objective : Minimize dust generation and prevent inhalation.

  • Preparation :

    • Clear the fume hood.

    • Place a disposable balance draft shield or work inside a powder containment hood.

    • Pre-weigh the receiving vessel (vial/flask) with a cap.

  • Weighing :

    • Wear Double Nitrile Gloves .[8]

    • Open the container inside the hood .

    • Use a clean, dry spatula (stainless steel or PTFE).

    • Transfer the solid directly into the tared vessel.

    • Immediately recap the stock container.

  • Solubilization :

    • Add solvent (e.g., DMSO, Methanol) to the vessel.

    • Vortex or sonicate with the cap tightly closed .

    • Note: Dissolution in acids (e.g., 0.1M HCl) will generate heat; add acid slowly.

Spill Response (Small Scale < 10g)
  • Alert : Notify nearby personnel. "Spill! Corrosive Amine!"

  • PPE Upgrade : Don Face Shield and Laminate Gloves .

  • Containment :

    • Solids : Cover with a damp paper towel (to prevent dust) or use a dedicated chemical vacuum (HEPA).

    • Liquids : Cover with Dry Sand , Vermiculite , or Amine-Specific Absorbent pads.

  • Neutralization :

    • Do not use strong acids.

    • Wipe the area with a dilute, weak acid solution (e.g., 1-2% Citric Acid or Acetic Acid) to neutralize residues, followed by water and soap.

  • Disposal : Collect all waste in a "Hazardous Solid/Liquid Waste" container tagged "Corrosive Amine Debris".

Part 4: Waste Disposal Logic

Principle : Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing.

Waste TypeSegregation StreamContainer Labeling
Solid Waste Hazardous Solid Waste"Solid Waste: Trans-2-[Cyclohexyl(methyl)amino]cyclohexanol - Toxic/Corrosive"
Liquid Waste (Organic) Organic Solvents (Non-Halogenated or Halogenated)"Organic Waste + Trace Amine - pH Basic"
Aqueous Waste Aqueous Basic Waste"Aqueous Waste - pH > 7 - Contains Amines"
Contaminated Sharps Sharps Container"Chemically Contaminated Sharps"

Part 5: Visualizations

Operational Safety Decision Tree

This diagram guides the researcher through the decision-making process for PPE and handling based on the state of the material.

SafetyWorkflow Start Start: Handling Trans-2-[Cyclohexyl(methyl)amino]cyclohexanol CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Weighing Task: Weighing Solid->Weighing Synthesis Task: Synthesis / Dilution Liquid->Synthesis SolidPPE PPE: Goggles + Double Nitrile + Lab Coat Weighing->SolidPPE Engineering Control: Fume Hood or Powder Enclosure SolidPPE->Engineering Cleanup Post-Work: Decontaminate Surfaces (1% Citric Acid) Engineering->Cleanup LiquidPPE PPE: Face Shield + Goggles + Chem. Apron Synthesis->LiquidPPE Ventilation Control: Fume Hood (Sash < 18") LiquidPPE->Ventilation Ventilation->Cleanup Disposal Disposal: Segregate as Basic Organic Waste Cleanup->Disposal

Caption: Operational workflow determining PPE and engineering controls based on physical state.

Waste Segregation Logic

This diagram ensures compliance with environmental safety regulations by segregating waste streams correctly.

WasteDisposal Waste Chemical Waste Generated TypeCheck Determine Matrix Waste->TypeCheck SolidWaste Solid (Gloves, Tissues, Excess) TypeCheck->SolidWaste LiquidWaste Liquid (Mother Liquor, Washings) TypeCheck->LiquidWaste BinSolid Bin: Hazardous Solid Waste (Tag: Corrosive/Toxic) SolidWaste->BinSolid SolventCheck Main Solvent? LiquidWaste->SolventCheck Halogenated DCM, Chloroform SolventCheck->Halogenated NonHalogenated MeOH, DMSO, Acetone SolventCheck->NonHalogenated Aqueous Water / Buffer SolventCheck->Aqueous BinHalo Bin: Halogenated Organic (Tag: Basic pH) Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic (Tag: Basic pH) NonHalogenated->BinNonHalo BinAq Bin: Aqueous Basic (Tag: pH > 7) Aqueous->BinAq

Caption: Decision logic for segregating waste streams to prevent incompatibility and ensure compliance.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2724655 (trans-(2-Aminocyclohexyl)methanol). [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance: Working with Corrosives. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol
Reactant of Route 2
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol
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